Product packaging for 4-Vinylaniline(Cat. No.:CAS No. 1520-21-4)

4-Vinylaniline

Cat. No.: B072439
CAS No.: 1520-21-4
M. Wt: 119.16 g/mol
InChI Key: LBSXSAXOLABXMF-UHFFFAOYSA-N
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Description

4-Vinylaniline is a versatile bifunctional organic compound that serves as a critical building block in advanced materials science and polymer chemistry research. This compound features both a reactive aniline group, which can be readily diazotized or serve as a nucleophile, and a polymerizable vinyl group. Its primary research value lies in its ability to act as a functional monomer for creating aniline-terminated polymers or as a cross-linking agent in the synthesis of conductive polymers, molecularly imprinted polymers (MIPs), and smart hydrogels. Researchers utilize this compound to introduce aromatic amine functionalities into polymer backbones, which can subsequently be exploited for further chemical modification, covalent immobilization of biomolecules, or to enhance the electronic properties of the resulting material. Its mechanism of action involves participation in free-radical vinyl polymerization through its terminal alkene, while the aniline moiety allows for post-polymerization functionalization or contributes to the material's redox activity. This makes it an indispensable reagent for developing novel biosensors, functionalized surfaces, advanced composites, and stimuli-responsive drug delivery systems. The compound is provided with guaranteed high purity and consistency to ensure reproducible results in experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N B072439 4-Vinylaniline CAS No. 1520-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenylaniline
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InChI

InChI=1S/C8H9N/c1-2-7-3-5-8(9)6-4-7/h2-6H,1,9H2
Source PubChem
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InChI Key

LBSXSAXOLABXMF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9N
Source PubChem
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Related CAS

25086-42-4
Record name Poly(4-aminostyrene)
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DSSTOX Substance ID

DTXSID4061751
Record name 4-Vinylaniline
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Molecular Weight

119.16 g/mol
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CAS No.

1520-21-4, 25086-42-4
Record name 4-Aminostyrene
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Record name Aniline, polymers
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Record name Benzenamine, 4-ethenyl-
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Record name 4-vinylaniline
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Record name 4-AMINOSTYRENE
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Synthetic Methodologies for 4 Vinylaniline and Derivatives

Catalytic Approaches to 4-Vinylaniline Synthesis

Catalysis offers sophisticated pathways to construct the this compound molecule, providing alternatives to classical methods that may suffer from poor selectivity or harsh reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., 4-Iodoaniline (B139537) with Ethylene)

A well-established and reproducible method for synthesizing this compound in a laboratory setting is the palladium-catalyzed cross-coupling of an aryl halide, such as 4-iodoaniline, with ethylene (B1197577) gas. This approach is noted for its high regioselectivity and scalability.

The core of this synthetic route is a palladium(0) catalyst, with tetrakis(triphenylphosphine)palladium(0) being a typical choice. The reaction proceeds through a catalytic cycle that begins with the oxidative addition of 4-iodoaniline to the palladium(0) center. This is followed by the insertion of an ethylene molecule and subsequent reductive elimination, which releases the this compound product and regenerates the palladium(0) catalyst for the next cycle.

Key reaction conditions have been optimized to facilitate this transformation. The process is typically conducted at temperatures ranging from 80 to 100°C in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). An ethylene pressure of 1 to 2 atmospheres is maintained throughout the reaction, which generally runs for 12 to 24 hours.

This palladium-catalyzed method demonstrates high regioselectivity, meaning the vinyl group is selectively added to the fourth position of the aniline (B41778) ring where the iodine atom was located. Optimization of reaction parameters is crucial for maximizing the output. Automated control over pressure and temperature has been shown to consistently maintain yields in the range of 65–70% on a larger scale. The reliability and high selectivity of this method make it a benchmark for laboratory-scale synthesis of this compound.

Reaction Mechanism and Conditions for Palladium(0) Catalysis

Chemo-Selective Hydrogenation of 4-Nitrostyrene (B89597) to this compound

A significant challenge in organic synthesis is the selective transformation of one functional group in the presence of another, equally or more reactive, group. The conversion of 4-nitrostyrene to this compound is a classic example, as it requires the reduction of the nitro group (–NO₂) while leaving the vinyl group (–CH=CH₂) intact. fishersci.se Advanced catalytic systems have been developed to overcome this hurdle. fishersci.se

A groundbreaking approach involves the use of dual single-atom catalysts (DSACs), where two different metal atoms are individually dispersed on a support material. fishersci.sefishersci.se A notable example is an iridium-molybdenum catalyst on a titanium dioxide support (Ir₁Mo₁/TiO₂). fishersci.sefishersci.se This DSAC exhibits significantly enhanced chemoselectivity for the hydrogenation of 4-nitrostyrene to this compound compared to its single-atom counterparts (SACs). fishersci.sefishersci.se

Research has shown that the Ir₁Mo₁/TiO₂ catalyst can achieve over 96% selectivity for this compound at 100% conversion of the starting material. fishersci.sefishersci.no In contrast, an Ir₁/TiO₂ SAC only reached 38% selectivity at 87% conversion, and a Mo₁/TiO₂ SAC showed no activity at all. fishersci.sefishersci.no This superior performance is attributed to a synergistic effect between the two distinct metal atoms. fishersci.sefishersci.ca Density functional theory studies have revealed that the iridium sites are responsible for activating the hydrogen gas (H₂), while the molybdenum sites preferentially adsorb the 4-nitrostyrene molecule via its nitro group. fishersci.sefishersci.sefishersci.ca This cooperative action efficiently directs the hydrogenation to the desired functional group. fishersci.se

Table 1: Catalytic Performance in 4-Nitrostyrene Hydrogenation

Catalyst Conversion (%) Selectivity to this compound (%)
Ir₁Mo₁/TiO₂ (DSAC) 100 >96
Ir₁/TiO₂ (SAC) 87 38
Mo₁/TiO₂ (SAC) 0 N/A

Data sourced from ACS Catalysis. fishersci.sefishersci.no

Another innovative strategy employs catalysts made of nickel (Ni) or palladium (Pd) nanoparticles encapsulated within thin graphene layers. fishersci.caepa.gov These core-shell structures have proven to be highly active, selective, and reusable for the hydrogenation of 4-nitrostyrene. fishersci.caepa.gov

The choice of solvent plays a critical role in directing the selectivity of these catalysts. fishersci.cafishersci.se A graphene-encapsulated nickel catalyst (Ni/NiO@C) has demonstrated the ability to achieve over 99% selectivity for this compound with 100% conversion of 4-nitrostyrene. fishersci.ca This remarkable selectivity is observed when using a non-polar solvent like toluene. fishersci.caepa.gov In this environment, the Ni@C catalyst is active for reducing the –NO₂ group but is inert towards the C=C double bond. fishersci.caepa.gov Conversely, when a polar, protic solvent like ethanol (B145695) is used, the catalyst can hydrogenate both functional groups. fishersci.ca Interestingly, a nitrogen-doped palladium catalyst (Pd@NC-2) shows the opposite hydrogenation ability in a non-polar solvent, hydrogenating the C=C bond without affecting the nitro group. fishersci.caepa.gov This tunability allows for the synthesis of different desired products—this compound, 4-ethylaniline, or 1-ethyl-4-nitrobenzene—with yields of up to 99% simply by altering the reaction conditions. fishersci.sefishersci.caepa.gov

Table 2: Product Selectivity with Graphene Encapsulated Catalysts

Catalyst Solvent Major Product Selectivity (%)
Ni/NiO@-700-200-1-H₂O Toluene This compound >99
Pd@NC-2 Cyclohexane 1-Ethyl-4-nitrobenzene >99
Commercial Pd/C Ethanol 4-Ethylaniline >99

Data sourced from ChemRxiv. fishersci.caepa.gov

Electrocatalytic Hydrogenation (ECH) using Mo₂C@MoS₂ Heteronanorods

A notable advancement in the synthesis of this compound (4-VA) involves the electrocatalytic hydrogenation (ECH) of 4-nitrostyrene (4-NS). rsc.org This sustainable method facilitates the production of chemicals under ambient conditions. nih.gov A highly effective catalyst for this process is a heteronanorod structure composed of molybdenum carbide and molybdenum disulfide (Mo₂C@MoS₂). rsc.org These catalysts, featuring Mo₂C axes and MoS₂ shells, have been developed to enhance the efficiency of nitroarene ECH. nih.gov Theoretical predictions suggested that the dual active sites on the Mo₂C–MoS₂ interfaces would synergistically strengthen the binding of atomic hydrogen and nitro substrates, which was confirmed by experimental results. rsc.orgresearchgate.net The performance of these heteronanorods in neutral electrolytes surpasses that of their individual components (Mo₂C nanorods and MoS₂ nanosheets) and even some noble-metal catalysts. rsc.orgnih.gov

The use of Mo₂C@MoS₂ heteronanorods in the electrocatalytic hydrogenation of 4-nitrostyrene demonstrates high efficiency and precision. rsc.org The process achieves a Faradaic efficiency (FE) greater than 85%, a yield exceeding 78%, and a selectivity for this compound of over 99%. nih.govnih.gov These results were obtained in neutral electrolytes at potentials ranging from −0.05 to −0.45 V versus the reversible hydrogen electrode (RHE). rsc.orgresearchgate.net At an applied potential of -0.45 V vs. RHE, the FE for 4-VA was approximately 85%, with a yield of about 80% and selectivity of 99%. rsc.org

Table 1: Performance Metrics of Mo₂C@MoS₂ in ECH of 4-Nitrostyrene

MetricValueConditions
Faradaic Efficiency>85%Neutral electrolytes, -0.05 to -0.45 V vs. RHE
Yield>78%Neutral electrolytes, -0.05 to -0.45 V vs. RHE
Selectivity>99%Neutral electrolytes, -0.05 to -0.45 V vs. RHE

Mechanistic studies using in-situ Raman spectroscopy and electrochemical tests have provided clarity on the rapid ECH of 4-nitrostyrene on the Mo₂C@MoS₂ catalyst. rsc.org These analyses confirm that the synergistic effect at the Mo₂C–MoS₂ interfaces facilitates the elementary steps of the reaction, leading to a quick refreshment of active sites for continuous electrocatalysis. rsc.orgnih.gov In-situ Raman spectra collected during the ECH process on Mo₂C@MoS₂ showed almost no signals corresponding to the 4-NS reactant or potential intermediates, such as phenylhydroxylamine and nitroso benzene (B151609). rsc.org This lack of detectable intermediates confirms the rapid surface hydrogenation steps, driven by the co-location of adsorbed hydrogen and 4-nitrostyrene on the catalyst's dual-site interface. rsc.org

Faradaic Efficiency, Yield, and Selectivity in ECH

Suzuki and Heck Reactions for Styrene (B11656) Synthesis

The Suzuki and Heck reactions are powerful palladium-catalyzed cross-coupling methods widely used for creating carbon-carbon bonds, including the synthesis of styrenes and their derivatives. wwjmrd.comwikipedia.org

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound, such as a vinyl boronic acid, with an aryl or vinyl halide in the presence of a base and a palladium complex catalyst. wikipedia.orgmt.com This method is valued for its use of mild reaction conditions and the commercial availability and stability of boronic acids. wwjmrd.com

The Heck reaction couples an unsaturated halide with an alkene, such as styrene, using a palladium catalyst to form a substituted alkene. mt.comgelest.com Both reactions are fundamental tools in organic synthesis for producing complex molecules like polyolefins, substituted biphenyls, and various styrene derivatives from simpler precursors. wwjmrd.comwikipedia.org

Other Catalytic Pathways

Beyond the aforementioned methods, other catalytic pathways have been developed for the synthesis of this compound, primarily through the selective hydrogenation of 4-nitrostyrene.

One such method employs a multicomponent photocatalyst, Cu₃P–CDs–Cu, which is fabricated by pyrolyzing a mixture of a copper source, carbon dots (CDs), and sodium hypophosphite. rsc.org Under simulated solar irradiation and using ammonia (B1221849) borane (B79455) as a hydrogen source, this catalyst achieves 100% selectivity and over 99% conversion of 4-nitrostyrene to this compound in an aqueous solvent at room temperature. rsc.org

Another innovative approach utilizes Pt clusters supported on monolayer Bi₂MoO₆ nanosheets (Pt/BMO-NS) for the photocatalytic selective reduction of 4-nitrostyrene. researchgate.net This system demonstrates high conversion (approximately 100%) and high selectivity (approximately 100%) for this compound. researchgate.net In-situ studies suggest that the 4-nitrostyrene is selectively adsorbed and activated on the surface of the nanosheets. researchgate.net

Reduction of Nitro Precursors to this compound

The synthesis of this compound is frequently achieved through the chemoselective reduction of its nitro precursor, 4-nitrostyrene. The primary challenge in this transformation is to reduce the nitro group (-NO₂) to an amino group (-NH₂) while leaving the vinyl group (C=C) intact.

Several catalytic systems have been designed to meet this challenge. The electrocatalytic hydrogenation with Mo₂C@MoS₂ heteronanorods is a prime example of a highly selective reduction method. rsc.org Similarly, photocatalytic methods, such as those using a copper-based CD/Cu/Cu₃P nanocatalyst or Pt/BMO-NS, have shown exceptional conversion and selectivity under ambient conditions. researchgate.netresearchgate.net For instance, the CD/Cu/Cu₃P catalyst, in the presence of ammonia borane, yielded impressive conversion (99%) and selectivity (100%) for this compound. researchgate.net These advanced catalytic approaches represent effective strategies for overcoming the selectivity issues that can complicate the reduction of bifunctional compounds like 4-nitrostyrene.

Controlled Synthesis and Purification Methodologies

Ensuring high yield and reproducibility in the synthesis of this compound requires controlled reaction conditions and effective purification techniques. For reproducible lab-scale synthesis, it is critical to meticulously document parameters such as solvent choice, reaction temperature, and catalyst loading.

Common purification procedures for crude this compound involve multiple steps. A widely used technique is column chromatography using silica (B1680970) gel with an eluent mixture like ethyl acetate (B1210297)/hexane (B92381). This can be followed by recrystallization, for example, from ethanol/water mixtures, to achieve high purity (≥95%). Another reported purification method involves dissolving the crude product in a solvent like isopropanol (B130326) and then inducing re-precipitation with a non-solvent such as diethyl ether, a process that can be repeated multiple times to enhance purity. rsc.org The final product's purity is typically verified using techniques like HPLC.

Optimization of Reaction Conditions (e.g., solvent, temperature, catalyst loading)

The synthesis of this compound is frequently achieved through a palladium-catalyzed cross-coupling reaction. A well-documented method involves the reaction of 4-iodoaniline with ethylene. The optimization of reaction conditions is critical for maximizing yield and ensuring reproducibility.

Key parameters that are typically optimized include:

Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly employed to facilitate the cross-coupling. The catalyst loading is a crucial variable to optimize, balancing reaction efficiency with cost.

Solvent: Solvents such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) are often used for this reaction. The choice of solvent can influence the solubility of reactants and the reaction rate.

Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 80–100°C.

Pressure: An ethylene pressure of 1–2 atm is maintained during the reaction.

Reaction Time: The duration of the reaction commonly ranges from 12 to 24 hours to ensure completion.

For the synthesis of N,N-dimethyl-4-vinylaniline from 2-methanesulfonyl-benzothiazole and 4-dimethylamino-benzaldehyde, specific conditions include the use of the reagent LDA in a solvent system of tetrahydrofuran and hexane. This reaction is conducted at a low temperature of -78 °C for approximately 3 hours.

Table 1: Optimized Reaction Conditions for Palladium-Catalyzed Synthesis of this compound.
ParameterCondition
Reactants4-iodoaniline and ethylene
CatalystTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
SolventDimethylformamide (DMF) or Tetrahydrofuran (THF)
Temperature80–100°C
Pressure1–2 atm (Ethylene)
Time12–24 hours

Purification Techniques (e.g., column chromatography, recrystallization)

Following the synthesis of this compound, the crude product requires purification to remove unreacted starting materials, catalyst residues, and by-products.

Filtration: The post-reaction mixture is first filtered to remove the palladium catalyst residues.

Solvent Evaporation: The solvent is then removed, typically under reduced pressure. rsc.org

Column Chromatography: A common method for purification is column chromatography using silica gel. rsc.org An eluent system such as a 1:4 (v/v) mixture of ethyl acetate and hexane is effective for separating this compound from impurities.

Recrystallization: To achieve higher purity, recrystallization is employed. A solvent mixture of ethanol and water (e.g., 70:30 v/v) can be used to obtain the product as a crystalline solid. acs.org

Re-precipitation: For certain derivatives, purification can be achieved by dissolving the crude product in a suitable solvent, like isopropanol, and then re-precipitating it with an anti-solvent, such as diethyl ether. rsc.org This process may be repeated multiple times to enhance purity. rsc.org

Purity Verification Methods (e.g., HPLC)

To ensure the final product meets the required quality standards, its purity must be verified. High-Performance Liquid Chromatography (HPLC) is a principal technique for this purpose. acs.org A purity level of ≥95% is often targeted for laboratory-scale synthesis. An HPLC assay method can determine the potency and the levels of impurities and degradants. chromatographyonline.com

In addition to HPLC, other analytical methods are used for characterization and to confirm the structure of the synthesized compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are critical for confirming the chemical structure. For example, in the ¹H NMR spectrum of Boc-protected this compound, the disappearance of signals between 5.0 and 6.6 ppm, which correspond to the vinyl protons of the monomer, confirms polymerization. researchgate.netresearchgate.net

Mass Spectrometry (MS): Techniques like ESI-MS are used to confirm the molecular weight of the compound. acs.org

Purity of final compounds is typically expected to be greater than 95% as assessed by these analytical methods. acs.org

Synthesis of this compound Derivatives

N,N-dimethyl-4-vinylaniline Synthesis and Applications

N,N-dimethyl-4-vinylaniline, also known as 4-(dimethylamino)styrene, is a derivative of this compound. tcichemicals.com One synthetic route involves the reaction of 2-methanesulfonyl-benzothiazole with 4-dimethylamino-benzaldehyde. This reaction utilizes LDA as a reagent and a tetrahydrofuran/hexane solvent system, proceeding at -78 °C for 3 hours to yield the product.

This compound is primarily used as an intermediate in the synthesis of various products. lookchem.comchemicalbook.com Its aromatic amine structure is integral to the color-forming properties of dyes and pigments. lookchem.com Consequently, it finds applications in the production of colorants for the textile, plastics, and coatings industries. lookchem.com

Boc-protected this compound for Polymer Synthesis

For many applications in polymer chemistry, the primary amine group of this compound needs to be protected to prevent unwanted side reactions during polymerization. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group. The resulting monomer, tert-butyl (4-vinylphenyl)carbamate, is often referred to as Boc-protected this compound or Boc-AMST. acs.orgresearchgate.net

One synthetic strategy involves reacting this compound with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). researchgate.net Another approach starts with 2-(4-aminophenyl)ethanol, which is first protected with (Boc)₂O and then converted to an intermediate, 2-(4-tert-butoxycarbonylamino-phenyl)ethyl p-toluenesulfonate. acs.orgnih.gov This intermediate undergoes β-elimination using a base like potassium tert-butoxide (t-BuOK) in THF to yield the Boc-protected vinylaniline. acs.org The crude product can be purified by recrystallization from hexanes to yield a white crystalline solid. acs.org

Chemical Reactivity and Transformation Mechanisms of 4 Vinylaniline

Electrophilic Substitution Reactions on the Aromatic Ring

The amino group (-NH₂) in 4-vinylaniline is a potent activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance. testbook.com This heightened electron density makes the ring highly susceptible to attack by electrophiles. cymitquimica.comtestbook.com Consequently, this compound readily undergoes electrophilic aromatic substitution reactions.

Halogenation

Halogenation of anilines is a classic example of electrophilic aromatic substitution. In the case of aniline (B41778) itself, the reaction with bromine water is rapid and leads to the formation of 2,4,6-tribromoaniline (B120722) as a white precipitate. testbook.com This high reactivity is attributed to the strong activation by the amino group. Given the similar activating nature of the amino group in this compound, it is expected to undergo halogenation readily. The substitution pattern would likely be directed to the positions ortho to the amino group, as the para position is already occupied by the vinyl group. Common reagents for such transformations include halogens (e.g., Br₂, Cl₂) and N-halosuccinimides.

Nitration

The nitration of aromatic compounds typically involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. vulcanchem.com However, the direct nitration of anilines with this mixture is often problematic due to the basic nature of the amino group, which can be protonated by the strong acids. This protonation forms the anilinium ion, which is a deactivating group and directs incoming electrophiles to the meta position. Furthermore, the strong oxidizing nature of nitric acid can lead to the degradation of the aniline ring.

To circumvent these issues, the amino group is often protected by acetylation before nitration. This protection moderates the activating effect of the amino group and prevents its protonation. For instance, the nitration of N,N-diethylaniline involves the introduction of a nitro group at the para position. vulcanchem.com In the case of this compound, where the para position is blocked, nitration would be expected to occur at the ortho positions relative to the amino group. A palladium-catalyzed nitration of Meyer-Schuster intermediates using t-butyl nitrite (B80452) (tBuONO) as the nitrogen source has been developed for the synthesis of α-nitro enones, showcasing modern approaches to nitration. acs.org

Oxidation Reactions to Quinones and Other Derivatives

The amino group in this compound makes the molecule susceptible to oxidation. Common oxidizing agents like potassium permanganate (B83412) and hydrogen peroxide can be used to oxidize this compound. The oxidation of aromatic amines can lead to a variety of products, including quinones. For example, the bio-oxidation of diphenylamine (B1679370) has been shown to yield a quinone-like product. mdpi.com The oxidation of this compound can also lead to the formation of oligomers and polymers. mdpi.comresearchgate.net In a study using Trametes versicolor laccase as a catalyst, the bio-oxidation of this compound surprisingly resulted in a 1,2-substituted cyclobutane (B1203170) ring via a [2+2] cycloaddition, rather than the expected polymeric products. mdpi.comresearchgate.net

Reduction Reactions to 4-Aminostyrene Derivatives

The term "reduction of this compound" can be ambiguous as the molecule itself is also known as 4-aminostyrene. nih.gov However, the reduction of a related compound, 4-nitrostyrene (B89597), provides a synthetic route to this compound. This reaction involves the selective reduction of the nitro group to an amino group while preserving the vinyl group. Various catalytic systems have been developed for this transformation. For example, Pt clusters supported on monolayer Bi₂MoO₆ nanosheets have demonstrated high conversion and selectivity for the photocatalytic reduction of 4-nitrostyrene to this compound in the presence of ammonium (B1175870) formate. researchgate.net Another efficient system employs a copper-based nanocatalyst (CD/Cu/Cu₃P) for the solar-accelerated chemoselective hydrogenation of 4-nitrostyrene to this compound using ammonia (B1221849) borane (B79455). researchgate.netrsc.org Mo₂C@MoS₂ heteronanorods have also been shown to be effective for the electrocatalytic hydrogenation of 4-nitrostyrene to this compound with high selectivity and yield. rsc.org

Reactivity of the Vinyl Moiety

The vinyl group of this compound is a site of significant reactivity, participating in various addition and polymerization reactions. sigmaaldrich.comutm.my

Hydroamination Reactions and Electronic Effects on Reactivity

Hydroamination involves the addition of an N-H bond across a carbon-carbon double or triple bond. libretexts.org The hydroamination of this compound is influenced by the electronic properties of the molecule. The electron-donating amino group deactivates the vinyl moiety towards certain catalytic hydroamination reactions. For instance, under iodine-catalyzed hydroamination conditions, this compound fails to react. This is in contrast to 4-vinylphenyl acetate (B1210297), where the electron-withdrawing acetate group enhances the reactivity of the vinyl group, leading to a high product yield. Methoxy- and anilide-substituted derivatives show moderate yields, indicating that electron-donating substituents decrease reactivity compared to electron-withdrawing groups.

However, other catalytic systems can effectively facilitate the hydroamination of this compound. A manganese-based catalyst has been shown to be more tolerant of the coordinating amino group, resulting in significantly higher yields (60-80%) for the hydroamination of this compound compared to a cobalt-based catalyst (20-40%). acs.org Palladium complexes have also been investigated for hydroamination reactions. libretexts.orguleth.ca

Table 1: Reactivity of this compound and Derivatives in Iodine-Catalyzed Hydroamination

CompoundSubstituentElectronic EffectReactivityProduct Yield
This compound-NH₂Electron-donatingFails to react0%
4-Vinylphenyl acetate-OCOCH₃Electron-withdrawingReacts smoothly87%
Methoxy-substituted styrene (B11656)-OCH₃Electron-donatingModerate reactivityModerate
Anilide-substituted styrene-NHCORElectron-donatingModerate reactivityModerate

Table 2: Comparison of Catalysts for the Hydroamination of this compound

CatalystMetalLigand SystemYield
Catalyst 1Iodine-0%
Catalyst 2CobaltSalen-type20-40%
Catalyst 3ManganesePyridine-based60-80%

Radical Addition Reactions and Polar Effects

The reactivity of this compound in radical addition reactions is significantly influenced by polar effects, a phenomenon that has been observed particularly in copolymerization reactions. The presence of the electron-donating amino group on the aromatic ring activates the vinyl group, leading to distinct reaction kinetics compared to non-polar vinyl monomers like styrene.

In the context of inverse vulcanization, where elemental sulfur undergoes a ring-opening copolymerization with organic comonomers, this compound demonstrates a notable accelerating effect. researchgate.net Studies have shown that the copolymerization of sulfur and this compound proceeds at a dramatically increased rate compared to reactions with styrene. For instance, at 130°C with a 70 wt% sulfur feed, the full conversion of this compound was achieved in just 9 minutes, whereas the consumption of styrene under similar conditions took 4 hours. rsc.orgrsc.org This suggests a different, more efficient polymerization mechanism is at play when aryl amines are present. rsc.orgrsc.org

This rate enhancement is attributed to the polar effects in the addition of free radicals to the carbon-carbon double bond. rsc.org The amino group of this compound creates a "polar reversal effect," which enhances the reaction rate. researchgate.net This effect is so significant that it can lower the required reaction temperature for inverse vulcanization. researchgate.net The underlying principle involves the interaction between the nucleophilicity or electrophilicity of the reacting radical and the electron density of the vinyl monomer. Polar and enthalpy effects on radical addition reactions have been systematically studied, often using Hammett-type linear free-energy treatments to quantify the influence of substituents. rsc.orgacs.org In the case of this compound, the electron-rich nature of the monomer facilitates the addition of electrophilic radicals.

The table below summarizes the kinetic data from a comparative study on the inverse vulcanization of sulfur with different comonomers, highlighting the accelerated reaction with this compound.

ComonomerReaction Time for Full Monomer ConversionSulfur Conversion at Full Monomer ConversionReaction Temperature
This compound 9 minutes~62%130°C
Styrene 4 hours62%130°C

This data illustrates the significant rate enhancement observed in the copolymerization of this compound with sulfur compared to styrene under identical temperature conditions. rsc.orgrsc.org

Post-Polymerization Functionalization of this compound Copolymers

Copolymers incorporating this compound are valuable platforms for post-polymerization modification, owing to the reactive primary amine group on the aniline moiety. This functionality allows for the subsequent attachment of various chemical groups, enabling the tailoring of polymer properties without altering the polymer backbone. A key advantage is the ability to perform these modifications without the need for complex protecting group chemistry, as the free aniline groups can be carried directly into the copolymer structure. rsc.orgnsf.gov

A prominent example is the functionalization of poly(sulfur-random-4-vinylaniline) (poly(S-r-VA)), a type of Chalcogenide Hybrid Inorganic/Organic Polymer (CHIP). rsc.org The aniline sites within this copolymer are readily available for reactions with electrophiles like acid chlorides and isocyanates. rsc.orgrsc.org

Detailed research findings on the post-polymerization functionalization of poly(S-r-VA) include:

Amidation: The reaction of poly(S-r-VA) with benzoyl chloride in the presence of a base like potassium carbonate (K₂CO₃) yields poly(sulfur-random-(4-vinylphenyl)benzamide). Spectroscopic analysis confirms the successful amidation, and size exclusion chromatography (SEC) shows that the polymer backbone remains intact during the reaction. rsc.org

Urea (B33335) Formation: Reaction with phenyl isocyanate leads to the formation of a urea linkage, further demonstrating the versatility of the pendant amine group for modification. rsc.org

These modifications can significantly improve the mechanical properties of the resulting materials. rsc.org The table below outlines examples of post-polymerization reactions performed on this compound copolymers.

CopolymerReagentResulting Functional GroupModified Polymer
poly(sulfur-random-4-vinylaniline)Benzoyl ChlorideAmidepoly(sulfur-random-(4-vinylphenyl)benzamide)
poly(sulfur-random-4-vinylaniline)Phenyl IsocyanateUreaNot explicitly named in source

This table showcases the chemical transformations possible on copolymers containing this compound units. rsc.org

Furthermore, copolymers derived from protected forms of this compound, such as Boc-protected this compound, can be synthesized via controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer). wiley-vch.de After polymerization, the protecting group is removed to expose the primary amine, which then becomes available for various coupling reactions or to impart specific functionalities to the final polymer nanoparticle. wiley-vch.de Another approach involves the free radical polymerization of N-(4-vinylphenyl)sulfonamides, where the resulting secondary amine in the sulfonamide group can be modified via aza-Michael addition with electron-deficient alkenes. researchgate.net

These strategies highlight the importance of this compound as a functional monomer, enabling the creation of advanced polymeric materials with tailored properties through subsequent chemical transformations. nsf.gov

Polymerization Science and Engineering of 4 Vinylaniline

Polymerization Mechanisms

Radical Polymerization of 4-Vinylaniline

Radical polymerization is a common method for polymerizing vinyl monomers like this compound (P4VA). This process can be initiated using thermal or photochemical methods, often in the presence of a radical initiator. One specific application of this method is in the synthesis of poly(N-(4-vinylphenyl)sulfonamide)s, where this compound serves as a precursor to create a new class of sulfonamide-based polymers. wiley-vch.de

A notable variation is soap-free emulsion polymerization, which has been used to prepare poly(this compound) colloids. In these systems, the choice of initiator—whether cationic or anionic—plays a crucial role in the dispersion stability of the resulting polymer particles. Studies have shown that using cationic initiators like VA-044 or V-50 leads to stable polymer dispersions with positive zeta potentials, a result of the amino groups from the monomer and the initiator. wikipedia.org In contrast, anionic initiators can cause particle aggregation due to electrostatic attraction between the different charges on the polymer surface. wikipedia.org

Initiated Chemical Vapor Deposition (iCVD) represents another free-radical polymerization technique for creating thin films of poly(4-aminostyrene) (PAS). This solvent-free method allows for the synthesis of functional polymer coatings. The deposition kinetics of PAS via iCVD show a dual-regime behavior dependent on the monomer's fractional saturation pressure, which is crucial for controlling the film thickness with high precision. frontiersin.org

Cationic Polymerization of this compound

Cationic polymerization of this compound is another viable pathway to produce P4VA. Research into the polymerization of 4-aminostyrene salts has revealed a spontaneous polymerization mechanism. The initiation step is proposed to be a nucleophilic attack by a neutral 4-aminostyrene molecule on the electron-deficient β-carbon of the vinyl group of a protonated 4-aminostyrene salt. This attack results in the formation of a zwitterionic propagating species, which then continues to add to new monomer salt molecules. chem-soc.sichem-soc.si This process highlights a unique pathway for polymerization that leverages the inherent nucleophilicity of the amine group in conjunction with an acidic environment.

Oxidative Polymerization of this compound

Oxidative polymerization is a key method for synthesizing conducting polymers, and it has been applied to this compound, often in conjunction with other polymerization techniques. A common strategy involves first polymerizing this compound through another method, such as ATRP, to create a poly(this compound) (PVAn) backbone. This is then followed by the in situ chemical oxidative graft polymerization of aniline (B41778) from the PVAn-grafted surface. blkcommodities.comfishersci.canih.gov This results in the formation of a PVAn-polyaniline (PANI) bilayer. This method has been used to modify surfaces like stainless steel and bacterial cellulose (B213188) to impart conductivity and other functionalities. fishersci.canih.gov The PVAn layer acts as a template, guiding the growth of the PANI layer.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of this compound

Surface-initiated atom transfer radical polymerization (SI-ATRP) is a powerful "grafting from" technique used to grow well-defined polymer brushes from a substrate. This method has been extensively used for this compound to functionalize various surfaces.

The process typically involves first immobilizing an ATRP initiator onto the substrate surface. For example, stainless steel surfaces have been modified with a trichlorosilane (B8805176) coupling agent to introduce sulfonyl halide groups that initiate the ATRP of this compound (VAn). fishersci.canih.govamericanelements.com Similarly, bacterial cellulose nanofibrils have been functionalized with an initiator to enable the grafting of PVAn brushes. nih.govfishersci.ca This approach allows for precise control over the thickness of the grafted polymer layer. fishersci.ca Following the SI-ATRP of this compound, a subsequent oxidative polymerization of aniline can be performed to create conductive bilayer coatings. blkcommodities.comnih.govnih.gov

This technique has also been applied to silica (B1680970) nanoparticles, where surface-immobilized initiators are used to grow PVAn chains, leading to the formation of core-shell nanostructures. uni.lu

SubstrateInitiator TypeResulting StructureApplication
Stainless SteelTrichlorosilane-basedPVAn-PANI Bilayer CoatingBiocorrosion Mitigation fishersci.ca
Bacterial Cellulose2-Bromoisobutyryl BromidePVAn/PANI Functionalized NanofibrilsFlexible Electrochemical Biosensors nih.gov
Silica NanoparticlesBenzyl Chloride-basedSiO2-g-PVAn NanospheresConductive Hollow Nanospheres uni.lu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Protected this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. Due to the reactive nature of the primary amine group on this compound, which can interfere with the RAFT process, a protection strategy is often employed.

The amine group is typically protected with a tert-butoxycarbonyl (Boc) group, forming N-(tert-butoxycarbonyl)-4-vinylaniline. This protected monomer can then be polymerized via RAFT to yield well-defined poly(4-N-Boc-vinylaniline). csic.escsic.es This method has been used to create diblock copolymers, for instance by polymerizing the protected this compound with another monomer like polyethylene (B3416737) glycol (PEG). nih.gov After polymerization, the Boc protecting group can be readily removed under acidic conditions to yield the final poly(this compound) block without altering the polymer backbone. nih.govrsc.org This approach provides excellent control over the polymer architecture and allows for the incorporation of functional amine groups in a controlled manner.

Inverse Vulcanization with Elemental Sulfur and this compound

Inverse vulcanization is a process where a large excess of elemental sulfur is copolymerized with a smaller amount of an organic comonomer. This method has been successfully applied to this compound to create functional chalcogenide hybrid inorganic/organic polymers (CHIPs). fishersci.se In this process, liquid sulfur acts as both the solvent and the monomer in a homolytic ring-opening copolymerization with the vinyl groups of this compound.

A key finding is that the copolymerization of sulfur and this compound proceeds at a dramatically increased rate compared to inverse vulcanization with non-functionalized monomers like styrene (B11656). wikipedia.orgrsc.org For example, at 130°C with a 70 wt% sulfur feed, the full conversion of this compound was achieved in just 9 minutes, whereas the reaction with styrene takes several hours. rsc.org This rate enhancement is attributed to the amine groups on the comonomer, which are believed to activate the sulfur. rsc.orgnsf.gov

Importantly, the free aniline groups are carried into the resulting poly(sulfur-r-4-vinylaniline) copolymer without the need for protecting group chemistry. fishersci.sewikipedia.org This provides a direct route to amine-functionalized sulfur-rich polymers, which can be further modified through reactions with acid chlorides and isocyanates. fishersci.sefishersci.nl

MonomerSulfur Content (wt%)Reaction Time for Monomer ConversionResulting Polymer
This compound70%9 minutesPoly(sulfur-r-4-vinylaniline) rsc.org
Styrene70%4 hoursPoly(sulfur-r-styrene) rsc.org
Copolymerization Kinetics and Mechanism

The copolymerization of this compound, particularly in inverse vulcanization processes with elemental sulfur, exhibits unique kinetics and mechanisms. wikipedia.orgepa.gov Research into the copolymerization of sulfur and this compound has revealed a significant increase in reaction rate compared to similar reactions with non-functionalized monomers like styrene. epa.gov

A kinetic study conducted at 130°C with a 70 wt% sulfur feed ratio demonstrated this rate enhancement. epa.gov While the copolymerization of sulfur with styrene required 4 hours for complete consumption of the styrene monomer, the reaction with this compound achieved full monomer conversion in just 9 minutes. epa.gov This suggests a more efficient polymerization mechanism is at play when aryl amine groups are present. epa.gov

The proposed mechanism for this acceleration involves the amine groups on the this compound monomer. epa.gov It is suggested that the electron-donating nature of the amine group (–NH2) increases the rate of the free-radical addition reaction. epa.gov This is explained by the polar nature of the transition state in the free-radical addition, where the electron-donating group stabilizes the transition state through polar resonance structures, thereby accelerating the reaction. epa.gov This mechanism allows for the incorporation of the free aniline groups into the sulfur copolymer without causing undesirable degradation of the sulfur-sulfur bonds in the polymer backbone. wikipedia.org

Table 1: Kinetic Study Comparison of Sulfur Copolymerization

Monomer Reaction Time for Full Monomer Conversion Sulfur Conversion at Time of Full Monomer Conversion
Styrene 4 hours 62%
This compound 9 minutes ~61%

Data sourced from kinetic studies at 130°C with 70 wt% sulfur. epa.gov

Formation of Chalcogenide Hybrid Inorganic/Organic Polymers (CHIPs)

A significant application of this compound polymerization is in the synthesis of functional Chalcogenide Hybrid Inorganic/Organic Polymers (CHIPs). nih.govfishersci.ie These materials are created through the inverse vulcanization of elemental sulfur with this compound. nih.gov This process involves heating elemental sulfur above its melting point (typically to around 130°C) and then adding this compound. epa.gov The reaction mixture rapidly vitrifies, forming a transparent, glassy polymer, which is a poly(sulfur-random-4-vinylaniline) (poly(S-r-VA)) copolymer. epa.gov

A key advantage of using this compound is that the synthesis can proceed without the need to protect the amine functional groups. wikipedia.orgfishersci.ie The resulting CHIPs are the first examples of polysulfide materials that carry a primary amine functional group. wikipedia.org This functionality is highly valuable as it allows for post-polymerization modifications. wikipedia.orgnih.gov For instance, the free aniline groups can be reacted with acid chlorides (like benzoyl chloride) and isocyanates to alter the polymer's properties, such as improving its mechanical characteristics. wikipedia.orgnih.gov The successful synthesis of these functional CHIPs expands the scope of materials that can be derived from elemental sulfur, a cheap and abundant industrial byproduct. wikipedia.orgfishersci.ie

Control of Molecular Weight and Polydispersity in this compound Polymers

Strategies for Controlled Radical Polymerization (ATRP, RAFT)

Controlling the molecular weight and achieving a narrow molecular weight distribution (low polydispersity) is crucial for tailoring the properties of polymers for specific applications. blkcommodities.comnih.gov For this compound, uncontrolled chain propagation can lead to high polydispersity (PDI > 1.5). fishersci.se To overcome this, controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed. fishersci.sefishersci.ca

Both ATRP and RAFT are "living" polymerization methods that allow for the synthesis of polymers with predetermined molecular weights, narrow distributions, and well-defined architectures. blkcommodities.comthegoodscentscompany.com

ATRP typically utilizes a transition metal catalyst (e.g., a copper complex) to reversibly activate and deactivate the growing polymer chains, allowing for controlled growth. blkcommodities.comnih.gov

RAFT polymerization achieves control through the use of a chain-transfer agent (a RAFT agent) that reversibly deactivates propagating radicals, keeping the majority of chains in a dormant state at any given time. blkcommodities.com

By using these methods, it is possible to synthesize poly(this compound) with a PDI of less than 1.2. fishersci.se The desired number-average molecular weight (Mn), for example in the range of 5,000–50,000 g/mol , can be targeted by adjusting parameters like the initiator concentration and reaction time. fishersci.se These techniques have been successfully used to create a wide variety of functional polymers, including block copolymers and surface-grafted polymers. nih.govfishersci.ca

Monitoring Molecular Weight via Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique used to determine the molecular weight and molecular weight distribution of polymers, including those derived from this compound. epa.govnih.gov

GPC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. nih.gov The process involves passing a polymer solution through a column packed with porous gel beads. nih.gov Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column more quickly. nih.gov Smaller molecules penetrate the pores to varying degrees, taking a longer path and eluting later. nih.gov

A detector, often a refractive index (RI) or UV detector, measures the concentration of the polymer as it elutes. americanelements.com By creating a calibration curve using polymer standards of known molecular weights (such as polystyrene or poly(vinyl pyridine)), the retention time of the sample can be correlated to its molecular weight. nih.govamericanelements.comfishersci.se This analysis provides key data points:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity Index (PDI) , which is the ratio of Mw/Mn and indicates the breadth of the molecular weight distribution. fishersci.se

For example, SEC analysis of poly(sulfur-r-4-vinylaniline) has been used to confirm its oligomeric nature, showing a number-average molecular weight (Mn) of 1038 g/mol and a PDI of 1.4. epa.gov

Synthesis of Co-polymers and Polymer Nanoparticles

Co-polymerization with Divinyl Benzene (B151609) (DVB) for Imprinted Polymers

This compound is a valuable functional monomer in the creation of molecularly imprinted polymers (MIPs), often in conjunction with a cross-linking agent like divinyl benzene (DVB). fishersci.cawikipedia.org MIPs are polymers synthesized in the presence of a "template" molecule, creating specific recognition sites within the polymer matrix that are complementary to the template in shape, size, and functionality. fishersci.ca

The synthesis process typically involves the co-polymerization of a functional monomer (this compound), a cross-linker (DVB), and a template molecule in a suitable solvent with a radical initiator. fishersci.ca The functional monomer arranges around the template through non-covalent interactions. fishersci.ca The subsequent polymerization and cross-linking with DVB locks this arrangement into a rigid, three-dimensional polymer network. fishersci.cafishersci.ca After polymerization, the template molecule is removed, leaving behind cavities that can selectively rebind the template or structurally similar molecules. fishersci.ca

An example of this application is the development of a pyridine-imprinted polymer using this compound as the functional monomer and DVB as the cross-linker. wikipedia.org This imprinted poly(4-vinyl aniline-co-DVB) demonstrated effective and selective adsorption of pyridine (B92270) from model fuel, with an adsorption capacity of 30.2 mg/g. wikipedia.org This highlights the potential of these materials as selective sorbents for removing specific contaminants from complex mixtures. wikipedia.org

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 73700 fishersci.cafishersci.nl
Divinylbenzene (B73037) (DVB) 66666 wikipedia.orgfishersci.ie
Sulfur 5362487 blkcommodities.comfishersci.seamericanelements.com
Styrene 7501 nih.govfishersci.sefishersci.canih.gov
Benzoyl chloride 7412 fishersci.cafishersci.ca

Soap-Free Emulsion Polymerization for Polymer Colloids

Soap-free emulsion polymerization is a technique used to synthesize polymer colloids without the use of conventional surfactants. In the case of this compound, the monomer itself plays a crucial role in stabilizing the forming polymer particles. As a weak base, the aniline group in this compound can become protonated in an aqueous medium, acquiring a positive charge. oup.comoup.com This inherent charge influences the stability of the resulting polymer dispersion, particularly in response to the type of initiator used. oup.com

The stability of poly(this compound) colloids prepared via soap-free emulsion polymerization is profoundly dependent on the electrical charge of the initiator. oup.com The interplay between the charged monomer units and the ionic species generated from the initiator dictates whether the resulting polymer particles remain as a stable dispersion or undergo aggregation. researchgate.net

When cationic initiators , such as 2,2′-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044) or 2,2'-azobis(2-methylpropionamidine)dihydrochloride (V-50), are used, the polymerization proceeds smoothly, yielding stable polymer colloids. oup.comresearchgate.net In this scenario, both the polymer backbone (from the protonated aniline groups) and the particle surface (from the initiator fragments) possess positive charges. This leads to strong electrostatic repulsion between the particles, which effectively prevents aggregation and ensures high dispersion stability. oup.comresearchgate.net

Conversely, the use of anionic initiators , like Potassium persulfate (KPS) or 4,4′-azobis(4-cyanovaleric acid) (V-501), results in particle aggregation. oup.comresearchgate.net In this case, the surface of the polymer particles becomes decorated with both positive charges from the protonated this compound monomer and negative charges from the decomposed initiator fragments. oup.com The electrostatic attraction between these oppositely charged hydrophilic (initiator) and hydrophobic (polymer) groups on the particle surfaces promotes coagulation, leading to unstable dispersions. oup.comresearchgate.net

Table 1: Effect of Initiator Type on the Dispersion Stability of Poly(this compound) Colloids

Initiator Type Initiator Examples Charge Observed Outcome Reference
Cationic VA-044, V-50 Positive Stable Dispersion researchgate.net, oup.com

Research shows that poly(this compound) colloids possess positive zeta potentials, which is attributed to the presence of amino groups from the monomer units on the particle surface. researchgate.netresearchgate.net This holds true even when anionic initiators are employed for the polymerization. researchgate.net The positive charge from the protonated aniline moieties on the polymer can dominate, resulting in a net positive surface charge.

Table 2: Zeta Potentials of Poly(this compound) Colloids Synthesized with Different Initiators

Initiator Initiator Type Resulting Zeta Potential Dispersion Stability Reference
VA-044 Cationic Positive Stable researchgate.net, researchgate.net
V-50 Cationic Positive Stable researchgate.net, researchgate.net
KPS Anionic Positive Unstable (Aggregation) researchgate.net
Influence of Initiator Charge on Dispersion Stability

Graft Copolymerization (e.g., with PTFE, Si surface)

Graft copolymerization of this compound is a versatile technique to modify the surface properties of various substrates, imparting new functionalities such as electrical conductivity and sites for further chemical reactions. scientificlabs.ie

On Poly(tetrafluoroethylene) (PTFE) Surfaces: The highly inert surface of PTFE can be functionalized using a multi-step process. acs.org First, the PTFE film is pretreated with argon plasma to create active sites. acs.orgtaylorfrancis.com This is followed by a UV-induced graft copolymerization of this compound onto the plasma-treated surface. acs.orgnus.edu.sg This step covalently attaches poly(this compound) chains to the PTFE, introducing reactive amine groups onto the substrate. acs.org These grafted amine groups can then serve as anchor points for a subsequent oxidative graft copolymerization with aniline. acs.orgresearchgate.net This second step creates a conductive polyaniline layer chemically bonded to the PTFE surface, drastically reducing its surface resistivity and effectively rendering the insulating material conductive. acs.orgtaylorfrancis.com

On Silicon (Si) Surfaces: this compound can be grafted onto silicon surfaces to create functional monolayers for applications in electronics and materials science. The process typically begins with the preparation of a hydrogen-terminated Si(100) surface (H-Si(100)) by etching with hydrofluoric acid. acs.orgnih.gov A monolayer of this compound is then covalently attached to this surface via a UV-induced reactive coupling reaction. acs.orgnih.govrsc.org The resulting VAn-modified silicon (VAn-Si) surface is rich in amine functionalities. acs.org This functionalized surface can be used for various purposes, including the oxidative graft polymerization of aniline to form a "synthetic metal" or conductive polymer layer. acs.orgnih.gov Furthermore, the VAn monolayer can act as an adhesion promotion layer and a diffusion barrier for the electroless deposition of metals like copper, providing chemisorption sites for the plating catalyst. acs.orgnih.gov

Table 3: Summary of this compound Graft Copolymerization on Different Substrates

Substrate Modification Steps Key Outcome Reference
PTFE 1. Argon plasma pretreatment2. UV-induced graft copolymerization of 4-VAn3. Oxidative graft copolymerization with aniline Imparts electrical conductivity to the inert PTFE surface. acs.org, taylorfrancis.com

Preparation of Amine-Functionalized Polystyrene Nanoparticles

This compound is a key monomer for the synthesis of amine-functionalized polystyrene nanoparticles, which are valuable in fields requiring functional polymer colloids.

One prominent method involves Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. wiley-vch.de In this approach, a protected form of the monomer, such as Boc-protected this compound, is copolymerized with another monomer like chloromethyl styrene (CMS). The Boc-protected this compound provides the latent amine functionality, while the CMS acts as a handle for intramolecular cross-linking, which induces the collapse of the single polymer chain into a nanoparticle structure. wiley-vch.de Subsequent deprotection of the Boc groups reveals the primary amine functionalities on the nanoparticle surface. wiley-vch.de

Another technique, Atom Transfer Radical Polymerization (ATRP), can also be employed. ncsu.edu For instance, this compound can be used to derivatize a molecule like cellobiose (B7769950), which then serves as a functional initiator for the ATRP of styrene. This process yields polystyrene chains with a terminal amine-functionalized cellobiose cap. ncsu.edu Additionally, this compound can be used to functionalize pre-formed nanoparticles, such as gold nanoparticles, which can then act as "artificial monomers" in copolymerizations to incorporate the desired functionality into larger polymer architectures. uni-bayreuth.de

Table 4: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 8116
Aniline 6115
Polystyrene Not available (polymer)
Poly(tetrafluoroethylene) (PTFE) 16212554
Silicon 5461123
Potassium persulfate (KPS) 24569
2,2′-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044) 123307
2,2'-Azobis(2-methylpropionamidine)dihydrochloride (V-50) 65588
4,4′-Azobis(4-cyanovaleric acid) (V-501) 643194
tert-Butoxycarbonyl chloride (Boc Anhydride) 69600
Chloromethyl styrene (Vinylbenzyl chloride) 76356
Cellobiose 439188
Styrene 7501
Copper 23978

Advanced Materials Science Applications of 4 Vinylaniline and Its Polymers

Crosslinking Agents in Resin, Adhesive, and Coating Formulations

4-Vinylaniline serves as a crucial crosslinking agent in the manufacturing of various polymers, including resins, adhesives, and coatings. sigmaaldrich.com The presence of the vinyl group allows it to readily participate in polymerization reactions. This incorporation of this compound into polymer matrices enhances the mechanical properties and chemical resistance of the final materials. sigmaaldrich.com For instance, modification of cyclohexanone-formaldehyde resins with this compound has been shown to produce soluble and processable conductive resins. researchgate.net The vinyl groups in these modified resins can be further polymerized using chemical redox or radical systems to create resins with significantly higher molecular weights, which can improve the adhesive strength and corrosion inhibition of coatings. researchgate.netresearchgate.net

Conductive Polymers and Nanocomposites

This compound is a key precursor in the synthesis of electrically conductive polymers like poly(this compound) (P4VA) and polyaniline (PANI). sigmaaldrich.com These polymers are integral to the development of various advanced materials, including those used in electrochemical devices and flexible electronics.

Poly(this compound) (P4VA) and Polyaniline (PANI) Synthesis

Poly(this compound) (P4VA) can be synthesized from its monomer, this compound, through various polymerization methods such as radical, cationic, or oxidative polymerization. sigmaaldrich.comsigmaaldrich.com PANI, another important conductive polymer, can be synthesized from aniline (B41778). acs.org Research has demonstrated that the combination of P4VA and PANI can lead to materials with enhanced properties. For example, P4VA can promote the formation of a uniform PANI layer with nanofiber- and nanorod-like supramolecular structures. nih.govlboro.ac.uk This is often achieved through a two-step process involving the initial polymerization of this compound, followed by the in-situ chemical oxidative polymerization of aniline. researchgate.netacs.org

Bilayer Structures (e.g., PVAn/PANI on Bacterial Cellulose)

A significant application of this compound-derived polymers is in the creation of bilayer structures, particularly on flexible substrates like bacterial cellulose (B213188) (BC). nih.govacs.org These bilayers, typically composed of poly(this compound) (PVAn) and polyaniline (PANI), are created to enhance the electrical conductivity and biocompatibility of the substrate. nih.govlboro.ac.uk

The synthesis process generally involves two main steps:

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP): this compound is first polymerized on the surface of the bacterial cellulose. researchgate.netacs.org

In-situ Chemical Oxidative Polymerization: Subsequently, aniline is polymerized in place to form the PANI layer. researchgate.netacs.org

This method results in a uniform coverage of the BC nanofibers with PANI nanostructures. researchgate.netnih.gov These BC/PVAn/PANI nanocomposites exhibit notable electrochemical behavior, with redox peaks indicating the presence of the conductive emeraldine (B8112657) form of PANI. acs.orgnih.gov Such functionalized bacterial cellulose has shown potential for use in flexible electrochemical biosensors, including those for nerve regenerative medicine, due to its electroactivity and biocompatibility. acs.orgnih.govsigmaaldrich.com The resulting nanocomposites are thermally stable up to 225 °C and show high cell viability, making them suitable for bioelectronic interfaces. nih.govlboro.ac.uk

Table 1: Properties of BC/PVAn/PANI Nanocomposites

PropertyValueSource(s)
PANI Bilayer Thickness~2 µm nih.govlboro.ac.uk
Electrical Conductivity(4.5 ± 1.7) × 10⁻² S cm⁻¹ nih.gov
Charge-Transfer ResistanceAs low as 21 Ω acs.orgnih.govcolab.ws
CapacitanceAs high as 39 μF acs.orgnih.govcolab.ws
Thermal StabilityUp to 225 °C nih.govlboro.ac.uk

Integration with Carbon Nanomaterials (e.g., Carbon Nanotubes, Carbon Nanodots)

To further enhance the properties of this compound-based polymers, they are often integrated with carbon nanomaterials like carbon nanotubes (CNTs) and carbon nanodots. sigmaaldrich.comscientificlabs.co.uk The combination of PANI with CNTs, for example, can lead to new electrochemical features, including increased electrical conductivity and enhanced capacity. researchgate.net

In one approach, PANI/CNT composites are incorporated into a flexible poly(this compound)-grafted bacterial cellulose (BC/PVAN) substrate. researchgate.net This results in a significant enhancement of electrical conductivity, by an order of magnitude, up to (1.0±0.3)x10⁻¹ S.cm⁻¹. researchgate.net These multilayered coatings also improve the thermal resistance of the bacterial cellulose substrate. researchgate.net Furthermore, this compound can be used to functionalize carbon nanodots, enabling their use in fluorometric biosensors. sigmaaldrich.com

Anticorrosive Coatings for Metal Surfaces

Polymers derived from this compound, particularly in bilayer structures with polyaniline, have been effectively used to create anticorrosive coatings for metal surfaces like stainless steel. acs.orgacs.orgntu.edu.sg These coatings are designed to mitigate biocorrosion, which is often caused by microorganisms such as sulfate-reducing bacteria (SRB). colab.wsntu.edu.sg

The fabrication of these protective coatings involves a combination of surface-initiated atom transfer radical polymerization (ATRP) and in-situ chemical oxidative graft polymerization. colab.wsntu.edu.sg This process creates a poly(this compound)-polyaniline (PVAn-PANI) bilayer that adheres strongly to the metal surface. frontiersin.org The resulting modified surface has been shown to exhibit high resistance to biocorrosion. colab.wsntu.edu.sg

The effectiveness of these anticorrosive coatings is highly dependent on the parameters of the in-situ oxidative polymerization process. Key parameters that require optimization include:

Monomer Concentration: Typically in the range of 0.1–0.5 M.

Initiator: Ammonium (B1175870) persulfate is a commonly used initiator.

pH: The pH is generally controlled between 1 and 3.

By carefully controlling these parameters, it is possible to produce coatings with optimal thickness (e.g., 50–200 nm) and high corrosion resistance, as measured by techniques like electrochemical impedance spectroscopy (EIS). For instance, a successful coating on stainless steel might involve the use of a CuCl/CuCl₂/Me₆TREN catalyst system for the ATRP of this compound, followed by oxidative graft polymerization of aniline using an initiator like ammonium persulfate at low temperatures. acs.org

Electrochemical Impedance Spectroscopy (EIS) for Corrosion Resistance

Poly(this compound) (PVAn) has been identified as a significant polymer in the development of advanced anti-corrosion coatings, particularly when used in bilayer systems with polyaniline (PANI). The effectiveness of these coatings in preventing corrosion is rigorously evaluated using Electrochemical Impedance Spectroscopy (EIS), a powerful non-destructive technique that characterizes electrochemical systems. uni-freiburg.de

Research has demonstrated that bilayer coatings of PVAn and PANI on stainless steel exhibit superior corrosion resistance. fishersci.ca Studies involving these coatings on stainless steel (SS) submerged in corrosive environments, such as 3.5 wt. % NaCl solution, have utilized EIS to measure their performance. fishersci.se The data from EIS measurements, often represented as Nyquist plots, reveal the charge transfer resistance of the coating. A higher resistance value indicates better protection against corrosion. For some composite coatings, a remarkable protection efficiency of 97.70% has been calculated based on corrosion current density derived from electrochemical tests. fishersci.se In certain optimized PVAn-PANI systems, the corrosion resistance has been measured to be greater than 10^6 Ω·cm^2. fishersci.ca

The methodology involves applying a small amplitude alternating potential to the coated steel and measuring the resulting current to determine the system's impedance over a range of frequencies. This allows for the characterization of the coating's barrier properties and the kinetics of the corrosion process at the metal-coating interface. uni-freiburg.de Furthermore, a strategy combining surface-initiated atom transfer radical polymerization (ATRP) to graft PVAn onto the steel surface, followed by in-situ chemical oxidative polymerization of aniline, creates a robust bilayer. wikipedia.orgwikipedia.org This dual-layer approach not only provides a physical barrier but can also be functionalized to possess antibacterial properties, mitigating biocorrosion, especially from sulfate-reducing bacteria (SRB) in marine environments. fishersci.sewikipedia.orgwikipedia.org

Table 1: EIS-Derived Performance of Polymer Coatings

Coating SystemSubstrateCorrosive MediumKey EIS FindingProtection Efficiency
Poly(this compound)-Polyaniline (PVAn-PANI) BilayerStainless SteelSeawater / 3.5 wt. % NaClHigh charge transfer resistance (>106 Ω·cm2) fishersci.caHigh resistance to biocorrosion wikipedia.orgwikipedia.org
Composite Coating (unspecified, with anti-corrosion and antibacterial properties)Copper3.5 wt. % NaClHigh resistance demonstrated by potentiodynamic polarization and EIS fishersci.se97.70% fishersci.se

Applications in Ophthalmic Materials and Nanocomposites

This compound has been explored as a functional component in the fabrication of hydrogel ophthalmic lenses, particularly in combination with zinc oxide (ZnO) nanoparticles. americanelements.comwikipedia.org Research in this area focuses on enhancing the properties of contact lens materials beyond basic requirements to include features like UV protection. americanelements.com

In a specific study, ophthalmic hydrogel lenses were created by copolymerizing this compound with 2-hydroxyethyl methacrylate (B99206) (HEMA), a common hydrogel monomer. americanelements.comwikipedia.org ZnO nanoparticles, which are known for their UV-absorbing capabilities, were dispersed within this monomer mixture before thermal polymerization. americanelements.comwikipedia.org The resulting hydrogel lenses were characteristically yellowish, transparent, and hydrophilic, exhibiting the necessary flexibility and softness after hydration in a standard saline solution. americanelements.comwikipedia.org

The incorporation of this compound and ZnO nanoparticles yielded materials with promising physical properties for contact lens applications. The key measured properties are summarized in the table below. The addition of these components resulted in lenses with a notable ability to block UV-A and UV-B radiation. americanelements.com The hydrophobic nature of this compound was noted to slightly decrease the water content as its concentration increased. americanelements.com

Table 2: Physical Properties of Hydrogel Lenses with this compound and ZnO Nanoparticles americanelements.comwikipedia.org

PropertyMeasured Range/Value
Refractive Index1.359 – 1.423
Water Content37% – 43%
Visible Light Transmittance74% – 82%
UV-A Transmittance5.8% – 17.6%
UV-B Transmittance~0%

Dye and Pigment Production using N,N-dimethyl-4-vinylaniline

N,N-dimethyl-4-vinylaniline, a derivative of this compound, serves as a crucial intermediate in the chemical industry for the synthesis of various dyes and pigments. Its molecular structure, which features an aromatic amine, is fundamental to the color-forming properties of the final colorant products.

This compound acts as a precursor for producing dyes and pigments intended for a wide array of applications, including the textile, plastics, and coatings industries. In textiles, these colorants are used to impart a broad spectrum of colors and patterns to fabrics. In the plastics and coatings sectors, they are integrated as colorants for plastic materials, paints, and varnishes, enhancing their aesthetic qualities.

Furthermore, research has extended into the synthesis of specialized metal-free organic dyes using N,N-dimethyl-4-vinylaniline for advanced applications. fishersci.nl One such study reports the design and synthesis of a novel dye where the N,N-dimethylaniline ring acts as an electron donor. fishersci.nl This dye was developed for use as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs), demonstrating the versatility of N,N-dimethyl-4-vinylaniline in creating functional materials for energy applications. fishersci.nl

Functional Chalcogenide Hybrid Inorganic/Organic Polymers (CHIPs)

A novel class of materials known as functional Chalcogenide Hybrid Inorganic/Organic Polymers (CHIPs) has been synthesized using this compound and elemental sulfur. nih.govnih.govwikipedia.org This synthesis is achieved through a process called inverse vulcanization, which allows for the creation of high-sulfur-content polymers. nih.govfishersci.ca

The significance of this method lies in its ability to produce polymers, specifically poly(sulfur-random-vinylaniline) (poly(S-r-VA)), that possess free aryl amine groups directly on the polymer backbone. nih.govnih.govfishersci.nl A key advantage is that the synthesis proceeds without needing to protect the amine functional group, which remains available for subsequent chemical modifications. nih.govnih.govwikipedia.org This makes poly(S-r-VA) the first example of a CHIPs material carrying a useful primary amine group amenable to post-polymerization functionalization. nih.govfishersci.nl

Researchers have demonstrated that these amine groups can be successfully functionalized with molecules like acid chlorides and isocyanates. nih.govnih.gov This post-polymerization modification is used to enhance the mechanical properties of the resulting polymer. nih.govnih.gov The formation of these copolymers is confirmed by the presence of a single glass transition temperature (Tg), which is notably higher than that of analogous sulfur-styrene copolymers due to the presence of the amine group. nih.gov

Table 3: Research Findings on Poly(S-r-VA) CHIPs nih.gov

Property/FeatureFinding
Synthesis MethodInverse vulcanization of elemental sulfur and this compound.
Key Structural FeaturePresence of free aryl amine groups on the polymer backbone.
Post-Polymerization ModificationAmenable to functionalization with acid chlorides and isocyanates to improve mechanical properties.
Glass Transition Temperature (Tg)Ranges from 30-50 °C for copolymers with 30-50 wt% of this compound.
SignificanceFirst example of a polysulfide or CHIPs material with a useful, modifiable primary amine group. nih.govfishersci.nl

Biomedical and Biosensing Applications of 4 Vinylaniline Composites

Electrochemical Biosensors

Electrochemical biosensors are analytical devices that convert a biological response into a measurable electrical signal. nih.govnih.gov The incorporation of 4-vinylaniline into these sensors is primarily due to its capacity to be polymerized, often in conjunction with other materials, to form conductive networks. sigmaaldrich.com These conductive polymers can be selectively modified to respond to specific molecules or stimuli. sigmaaldrich.comsigmaaldrich.com This allows for the development of biosensors tailored for detecting a range of targets, from heavy metals to critical biological molecules. sigmaaldrich.comsigmaaldrich.com

Detection of Heavy Metals (e.g., Mercury)

Composites of this compound have been successfully employed in the creation of highly sensitive biosensors for the detection of heavy metals like mercury (Hg²⁺). sigmaaldrich.comsigmaaldrich.com A notable application involves the functionalization of carbon nanodots (CDs) with this compound to develop a fluorometric "turn-off-on" biosensor. researchgate.netnih.gov

In one such study, fluorescent carbon dots were functionalized with this compound (4-VA) using a coupling reaction. researchgate.netnih.gov These functionalized dots, termed V-CKCDs, are capable of detecting mercury through strong electrostatic interactions between the negatively charged anions on the V-CKCDs and the positively charged Hg²⁺ cations. researchgate.netnih.gov This interaction leads to a quenching of the fluorescence signal, providing a "turn-off" mechanism for detection. nih.gov This sensor system demonstrated the ability to detect mercury concentrations as low as 0.5 μM. researchgate.netnih.gov The developed V-CKCDs are highly sensitive for detecting Hg²⁺, with a reported detection limit of 10.6 nM. nih.govresearchgate.net

Detection of Biological Molecules (e.g., Cysteine)

The same this compound-functionalized carbon dot platform used for mercury detection has been adapted for sensing biological molecules such as cysteine (Cys). sigmaaldrich.comsigmaaldrich.comnih.gov The detection mechanism is based on a "turn-on" fluorescence response. After the fluorescence of the vinyl-functionalized carbon dots (V-CKCDs) is quenched by mercury ions, the introduction of cysteine restores the fluorescence. nih.gov This recovery is attributed to the strong interaction between the thiol (-SH) group of cysteine and the Hg²⁺ ions, which releases the V-CKCDs from the quenched state. researchgate.netnih.gov This dual-detection system showed a detection limit of 42.48 nM for cysteine. nih.govresearchgate.net

Another approach for detecting cysteine involves modifying electrode surfaces. acs.orgresearchgate.net Thiol-ene click chemistry can be used to immobilize cysteine-tagged dehydrogenases onto carbon electrodes that have been pre-modified with vinylphenyl groups derived from the electrochemical reduction of this compound diazonium salts. acs.orgresearchgate.net This method allows for the creation of active and stable bioelectrodes for electroenzymatic processes. acs.org

Neurochemical Sensing (e.g., Dopamine)

Composites containing this compound are also being developed for the sensitive detection of neurochemicals like dopamine (B1211576). researchgate.netmdpi.comscirp.org An electroconductive film composed of a poly(this compound) (PVAN) and polyaniline (PANI) bilayer has been used to create a flexible electrochemical biosensor for monitoring dopamine released from dopaminergic neurons. researchgate.net These sensors are designed to be biocompatible and capable of interacting with neural cells. researchgate.netacs.org

Research has also explored hybrid materials that combine a catalytic molecularly imprinted polymer (MIP) with a conducting polymer for dopamine and catechol detection. researchgate.net While not directly using this compound, the principle involves using a monomer with an aniline (B41778) group to form the conductive polymer network, which acts as "molecular wires" to transmit the signal from the recognition sites to the electrode. researchgate.net This highlights the importance of the aniline functional group, which is central to this compound's properties. Sensors based on these principles have shown low detection limits, with one study reporting a limit of 228 nM for catechol. researchgate.net

Functionalization of Carbon Nanodots for In Vivo Fluorometric Biosensors

A significant application of this compound is the functionalization of carbon nanodots (CDs) to create fluorometric biosensors for in vivo imaging and sensing. sigmaaldrich.comsigmaaldrich.comnih.gov In this process, highly fluorescent CDs are synthesized and then functionalized with this compound (4-VA) through a coupling reaction. researchgate.netnih.gov This functionalization alters the photoluminescence (PL) properties of the CDs, often shifting the emission color. researchgate.netnih.gov

These vinyl-functionalized CDs have been successfully used for the dual detection of mercury and cysteine. nih.gov The viability of this technology for biological applications has been demonstrated through in vivo studies in zebrafish larvae, showcasing its potential for real-time monitoring in living organisms. nih.gov

Mechanism of Action involving Conductive Network Formation

The utility of this compound in biosensors stems from its ability to be polymerized into conductive polymers, which can form an electrically conductive network. sigmaaldrich.com When integrated into a composite material, poly(this compound) (PVAN) can create "molecular wires" that facilitate the transfer of electrons from the site of biological recognition to the electrode surface, thereby generating a measurable signal. researchgate.net

Surface Modification of Bacterial Cellulose (B213188) Nanofibril Networks

Bacterial cellulose (BC) is a biopolymer known for its high purity, porosity, and biocompatibility, but it is an electrical insulator. researchgate.netacs.org To make it suitable for electrochemical applications, its surface can be modified using this compound. sigmaaldrich.comsigmaaldrich.com The process typically involves a two-step approach: first, the surface-initiated atom transfer radical polymerization (SI-ATRP) of this compound onto the BC nanofibril network, followed by the in situ chemical oxidative polymerization of aniline. researchgate.netacs.orgacs.orgnih.govlboro.ac.uk

This procedure creates an electrically conductive poly(this compound)/polyaniline (PVAN/PANI) bilayer that uniformly coats the BC nanofibers. researchgate.netacs.orglboro.ac.uk The resulting BC/PVAN/PANI composite combines the desirable physical properties of BC (flexibility, biocompatibility) with the electrical conductivity of the polymer bilayer. researchgate.netnih.gov These modified BC membranes have shown significant potential as flexible electrochemical biosensors and as bioelectronic interfaces for applications in nerve regenerative medicine, as they can support neural stem cell viability and differentiation. researchgate.netacs.orgacs.orgnih.govlboro.ac.uk The solid-state electrical conductivity of these nanocomposites can reach as high as (4.5 ± 1.7) × 10⁻² S cm⁻¹. nih.gov

Research Findings on this compound Biosensors

AnalyteThis compound CompositeDetection MethodDetection LimitSource
Mercury (Hg²⁺)Vinyl-functionalized carbon dots (V-CKCDs)Fluorometric Turn-Off10.6 nM nih.gov
Cysteine (Cys)Vinyl-functionalized carbon dots (V-CKCDs)Fluorometric Turn-On42.48 nM nih.gov
DopaminePoly(this compound)/Polyaniline (PVAN/PANI) bilayer on bacterial celluloseElectrochemicalNot specified researchgate.net
CatecholCatalytic molecularly imprinted polymer-conducting polymer hybridElectrochemical (Cyclic Voltammetry)228 nM researchgate.net
Neural CellsPoly(this compound)/Polyaniline (PVAN/PANI) bilayer on bacterial celluloseElectrochemical Biosensor InterfaceN/A (Cell interaction) ehu.es

Wound Healing Applications with Conductive Hydrogels

The unique properties of this compound make it a valuable monomer for the creation of advanced wound care materials. It serves as a precursor in the synthesis of conductive and biocompatible hydrogels designed to accelerate wound healing. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These hydrogels are particularly promising because their conductivity may help facilitate the transport of ions essential for the healing process, potentially by mimicking the body's natural transepithelial potential. ulb.ac.be

Research into multifunctional hydrogels has highlighted their potential as intelligent dressings for complex wounds, such as those over joints. nih.gov While not always containing this compound directly, the principles of these conductive hydrogels are relevant. They can be designed to be injectable, self-healing, and capable of monitoring movement, which helps prevent re-tearing of the wound. nih.gov Furthermore, some conductive hydrogels possess inherent antibacterial and antioxidant properties. ulb.ac.beresearchgate.net For instance, a conductive hydrogel made from oxidized hyaluronic acid grafted with an amino-capped aniline tetramer demonstrated these multifunctional properties, showcasing the potential of aniline-based structures in advanced wound care. ulb.ac.be The incorporation of this compound into such hydrogel systems could enhance conductivity and biocompatibility, contributing to more effective and intelligent wound management solutions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Antimicrobial Applications (e.g., Coatings for Medical Devices)

Composites derived from this compound have demonstrated significant potential in the development of antimicrobial surfaces, particularly for coating medical devices to prevent infections. The polymerization of this compound to poly(this compound) (PVAn) is a key step in creating these functional coatings. sigmaaldrich.com

A notable application involves the creation of bilayer coatings of PVAn and polyaniline (PANI) on stainless steel surfaces. colab.wsacs.org This combination has been shown to be effective in mitigating biocorrosion caused by sulfate-reducing bacteria (SRB), a common issue in marine environments and relevant to certain medical implants. colab.wsacs.org The strategy involves first grafting PVAn brushes onto the surface, followed by the polymerization of aniline to form the PVAn-PANI bilayer. acs.orgresearchgate.net

To enhance the antimicrobial efficacy, these coatings can be further modified. A process known as quaternization, for example by using hexylbromide, can be applied to the PVAn-PANI bilayer. colab.wsacs.org This modification generates biocidal functionality, which has been found to significantly reduce bacterial adhesion and the formation of biofilms. colab.wsacs.org Such coatings with inherent anticorrosion and antibacterial properties are promising for protecting steel-based medical equipment and devices from microbial contamination and degradation. acs.org Studies have indicated that the antimicrobial mechanism of aniline-based compounds can involve the disruption of bacterial cell membranes and interference with cellular metabolism.

Below is a data table summarizing research findings on the antimicrobial activity of this compound derivatives.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compound DerivativeStaphylococcus aureus32 µg/mL
This compound DerivativeEscherichia coli64 µg/mL
This compound DerivativePseudomonas aeruginosa128 µg/mL

Research in Cancer Treatment and Cytotoxicity

Derivatives of this compound have emerged as a subject of interest in oncology research due to their cytotoxic effects on various cancer cell lines. In vitro studies have shown that increasing concentrations of these compounds can lead to a higher rate of cell death in cancer cells, suggesting their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been reported to be as low as 50 µM for certain cancer types. This has spurred further investigation into their mechanisms of action and potential for targeted cancer therapy. acs.org

The following table presents the cytotoxicity of this compound derivatives against several human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer50
MCF-7Breast Cancer75
A549Lung Cancer100

The anticancer activity of this compound derivatives is believed to be linked to their ability to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.gov Research suggests that these compounds may trigger apoptosis by activating caspase pathways, which are central to the execution of the apoptotic process. nih.gov Additionally, they may modulate oxidative stress markers within the cells, contributing to their cytotoxic effects.

Another key area of investigation is enzyme inhibition. bepls.com Certain enzymes are crucial for the growth and survival of cancer cells, and inhibiting their function is a major strategy in cancer therapy. bepls.comekb.eg For example, this compound has been used as a starting material in the synthesis of prodrugs designed to be activated by specific enzymes found in the tumor microenvironment, such as neutrophil elastase (NE). acs.org The presence of NE is associated with a poor prognosis in some cancers. acs.org These prodrugs are engineered to release cytotoxic alkyl radicals upon activation by NE, leading to cancer cell death. acs.org This approach leverages a specific enzymatic activity within the tumor to unleash the drug's cytotoxic potential directly at the target site. acs.org

A significant challenge in cancer chemotherapy is the lack of selectivity, where drugs harm healthy cells as well as tumor cells. acs.orggoogle.com Research into this compound derivatives has shown promise in addressing this issue. Studies have demonstrated that certain derivatives can selectively induce apoptosis in cancer cells while having a minimal effect on normal, non-cancerous cells.

One study specifically highlighted the selective action of this compound derivatives against MCF-7 breast cancer cells, while normal epithelial cells were spared. This selectivity is thought to be related to differences in the uptake mechanisms between cancerous and non-cancerous cells. The ability to specifically target tumor cells is a highly desirable attribute for any potential anticancer agent, as it could lead to more effective treatments with fewer side effects. google.comstanford.edu The development of prodrugs activated by tumor-specific enzymes like neutrophil elastase is another strategy that enhances selectivity, as the cytotoxic effects are primarily unleashed within the tumor environment where the enzyme is active. acs.org

Apoptosis Induction and Enzyme Inhibition

Nerve Regenerative Medicine

The conductive properties of polymers derived from this compound are being harnessed for applications in the challenging field of nerve regeneration. sigmaaldrich.comresearchgate.netresearchgate.netacs.org Neural tissue engineering aims to create scaffolds that can support and guide the regrowth of nerve cells after injury or disease. nih.govspringernature.com The electrical activity of these scaffolds is a crucial factor, as electrical stimulation is known to play a role in promoting nerve growth and differentiation. researchgate.netacs.org

One promising approach involves the use of poly(this compound) (PVAn) to create electrically conductive and biocompatible nanocomposites. researchgate.netacs.org In a notable study, a flexible electrochemical biosensor was developed using a bacterial cellulose (BC) network modified with a bilayer of PVAn and polyaniline (PANI). researchgate.netacs.org This was achieved by first polymerizing this compound on the surface of the BC nanofibers, followed by the polymerization of aniline. researchgate.netresearchgate.netacs.org

These BC/PVAN/PANI nanocomposites were found to be not only conductive but also non-cytotoxic. colab.wsacs.org When tested with neural stem cells (NSCs) isolated from the subventricular zone of the brain, the nanocomposites supported the differentiation of these stem cells into specialized, mature neurons. colab.wsacs.org After seven days of culture on these voltage-sensitive materials, the neurons developed long neurites (measuring up to 115 ± 24 μm) without any visible signs of toxicity. colab.wsacs.org These findings suggest that this compound-based materials could pave the way for new and effective nanobiosensor technologies and scaffolds for nerve regenerative medicine, where both electroactivity and biocompatibility are essential requirements. researchgate.netcolab.wsresearchgate.netacs.org

Theoretical and Computational Studies of 4 Vinylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has been widely applied to study 4-vinylaniline and its derivatives, providing a balance between accuracy and computational cost for analyzing molecular properties. wikipedia.orgarxiv.org Calculations are often performed using specific functionals, such as B3LYP or PBE, combined with various basis sets to model the system of interest. tandfonline.com

DFT calculations are instrumental in determining the optimized equilibrium geometries of molecules. For systems involving poly(this compound), theoretical models using the B3LYP/6-311++G level of theory have been employed to understand the possible interactions and structures. tandfonline.com For instance, in a calculated model of a poly(this compound-co-DVB) and pyridine (B92270) adduct, the NH2-phenyl fragment from the polymer unit was positioned next to a pyridine molecule at a separation distance of approximately 3.0 Å, with the aromatic rings of both components lying parallel to each other. tandfonline.com The optimized geometry of a unit of poly(this compound) interacting with pyridine revealed a hydrogen bonding distance of about 2.02 Å between the nitrogen atom of pyridine and the NH2-phenyl fragment of the polymer. tandfonline.com Such calculations are crucial for confirming the most stable geometric conformations that facilitate intermolecular interactions.

Hydrogen bonding is a critical non-covalent interaction that significantly influences the behavior of molecular systems. arxiv.org DFT calculations have been used to confirm that the adsorption of molecules like pyridine onto imprinted poly(this compound-co-DVB) is predominantly driven by hydrogen bonding. tandfonline.com These studies indicate that hydrogen bonding is a stronger interaction than other potential forces, such as π-π interactions between the molecules. tandfonline.com

To understand the nature of these interactions more deeply, DFT studies on the simpler aniline-water complex have been performed. These calculations, using the PBE functional with large basis sets, analyzed the hydrogen bond interactions between the aniline (B41778) nitrogen's lone pair and a water hydrogen (Ph-H2N···HOH) as well as between a hydrogen on aniline's amino group and the water oxygen (H2O···HNH-Ph). The results from Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses suggest that the hydrogen bond in the PhH2N···HOH complex is partially covalent, whereas the bond in the PhHNH···OH2 complex is primarily electrostatic. Such detailed analyses highlight the nuanced character of hydrogen bonds formed by the aniline moiety, which is central to this compound's structure.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital (FMO) theory. The energies of these orbitals and the gap between them (E_gap = E_LUMO - E_HOMO) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netirjweb.com

DFT calculations have been performed to determine these values for systems involving this compound. In a study of an adduct formed between a poly(this compound-co-DVB) unit and pyridine, the HOMO and LUMO energies were calculated to be -5.426 eV and -1.143 eV, respectively. tandfonline.com The analysis of these energy levels indicated that the formation of the adduct is energetically favorable. tandfonline.com A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and a greater ease of electronic excitation. irjweb.com

Calculated FMO Energies for Poly(this compound)-Pyridine Adduct tandfonline.com
Molecular OrbitalEnergy (eV)
HOMO-5.426
LUMO-1.143
Energy Gap (ΔE)4.283

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying electronically excited states. q-chem.comresearchgate.net TD-DFT allows for the calculation of excitation energies, which correspond to the energy absorbed when an electron is promoted from an occupied orbital to an unoccupied one. q-chem.com This method is frequently employed to simulate electronic absorption spectra and analyze the nature of electronic transitions. rsc.org

The accuracy of TD-DFT for low-lying valence excited states is often cited to be within 0.1–0.3 eV, making it a valuable tool for computational electronic spectroscopy. q-chem.comchemrxiv.org For systems where charge transfer may occur upon excitation, range-separated hybrid functionals like CAM-B3LYP are recommended to achieve more accurate results. rsc.org TD-DFT can also be used to perform geometry optimizations and vibrational analyses on the first excited state, providing a comprehensive picture of a molecule's behavior after absorbing light. rsc.org This analysis is crucial for understanding the photophysical properties of molecules derived from this compound. researchgate.netrsc.org

HOMO-LUMO Calculations

Modeling of Molecular Interactions in Polymeric Systems

Computational modeling is essential for understanding how this compound monomers interact within a larger polymeric structure. Theoretical studies on poly(this compound-co-DVB) used as a selective adsorbent for pyridine provide a clear example. tandfonline.comtandfonline.com DFT calculations were used to model the specific interactions responsible for the polymer's selectivity. The model focused on the interactions between a single functional unit of the polymer (the NH2-phenyl fragment) and the target guest molecule (pyridine). tandfonline.com These calculations demonstrated that the selectivity arises from a combination of hydrogen bonding and π-π stacking, with the former being the dominant force. tandfonline.com

Spectroscopic Simulations and Electronic Properties

Computational methods are frequently used to simulate spectra, which can then be compared with experimental data to validate molecular structures and understand electronic properties. DFT calculations can predict vibrational frequencies that correspond to experimental Fourier-transform infrared (FT-IR) spectra, helping to assign specific absorption bands to molecular vibrations. orientjchem.org

Similarly, TD-DFT is the standard method for simulating UV-Vis absorption spectra by calculating electronic excitation energies and oscillator strengths. rsc.orgikm.org.my These simulations provide insight into the electronic transitions occurring within the molecule, such as π→π* or n→π* transitions. ikm.org.my For example, quantum chemical calculations on complex molecules incorporating a this compound derivative were used to analyze the charge transfer characteristics upon electronic excitation from the HOMO to the LUMO, explaining the molecule's photophysical behavior. chem-soc.si By analyzing the orbitals involved in the transition, researchers can determine the degree of charge transfer and how different parts of the molecule contribute to its electronic properties. rsc.orgchem-soc.si

Adsorption Mechanisms and Electron Transfer in Imprinted Polymers

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule, making them highly selective adsorbents. mdpi.comnih.gov In the context of this compound, computational studies have been instrumental in elucidating the mechanisms behind its role in polymers designed for environmental applications.

One notable study developed a pyridine-imprinted polymer using this compound as a functional monomer, cross-linked with divinylbenzene (B73037) (DVB), to create poly(4-vinyl aniline-co-DVB). tandfonline.com This material was designed for the selective removal of pyridine, a basic nitrogen compound, from fuels. tandfonline.com The imprinted polymer demonstrated an adsorption capacity of 30.2 mg/g for pyridine. tandfonline.com

To understand the interaction between the polymer and the target molecule, Density Functional Theory (DFT) studies were employed. The calculations confirmed that the primary adsorption mechanism involves hydrogen bonding between the polymer and pyridine. tandfonline.com Furthermore, the computational analysis revealed an electron transfer process between the poly(4-vinyl aniline-co-DVB) and the adsorbed pyridine molecule. tandfonline.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) showed that the HOMO is centered on the polymer unit, while the LUMO is located on the pyridine. tandfonline.com This distribution indicates that electron transfer occurs from the polymer to the pyridine, facilitating the formation of a stable adduct. tandfonline.com

This theoretical approach underscores the importance of the amine groups (-NH2) on the this compound monomer units, which act as the binding sites for the target molecule. tandfonline.com The study confirmed that hydrogen bonding was a stronger interaction than other potential forces, such as π-π interactions. tandfonline.com

Synergistic Effects in Catalysis from Computational Results

Computational studies have been pivotal in revealing the synergistic effects at an atomic scale in bimetallic catalysts used for reactions involving this compound. A key example is the selective hydrogenation of 4-nitrostyrene (B89597) (4-NS) to produce this compound, a critical chemical transformation. cas.cncas.cnphys.org

Research focused on a dual single-atom catalyst (DSAC) composed of iridium and molybdenum atoms on a titanium dioxide support (Ir₁Mo₁/TiO₂). cas.cncas.cn This DSAC exhibited significantly higher catalytic performance and selectivity (>96%) for the conversion of 4-NS to this compound compared to its monometallic counterparts, the single-atom catalysts (SACs) Ir₁/TiO₂ (38% selectivity) and Mo₁/TiO₂ (no activity). researchgate.net

Density Functional Theory (DFT) calculations were performed to understand the origin of this enhanced performance. researchgate.netrsc.org The computational results revealed a clear synergistic mechanism between the two distinct metal atoms:

H₂ Activation: The iridium single-atom (Ir₁) sites were identified as the active centers for the activation of hydrogen (H₂). researchgate.netrsc.org

Substrate Adsorption: The molybdenum single-atom (Mo₁) sites were responsible for preferentially adsorbing the 4-nitrostyrene reactant via its nitro group. phys.orgresearchgate.net

Catalytic Performance in Selective Hydrogenation of 4-Nitrostyrene

Catalyst Conversion (%) Selectivity to this compound (%)
Ir₁Mo₁/TiO₂ 100 >96
Ir₁/TiO₂ 87 38
Mo₁/TiO₂ - No Activity

Data sourced from ACS Catalysis. researchgate.net

Spectroscopic and Analytical Characterization of 4 Vinylaniline and Its Composites

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of 4-Vinylaniline. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the presence of the vinyl and aniline (B41778) functionalities.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the vinyl group protons and the aromatic ring protons are observed. The vinyl protons typically appear as a set of multiplets due to complex spin-spin coupling. The ¹³C NMR spectrum complements this by showing characteristic peaks for the vinyl carbons and the carbons of the benzene (B151609) ring. For instance, in a chloroform-d (B32938) (CDCl₃) solvent, the chemical shifts are well-defined.

When this compound is polymerized, the NMR spectra change significantly. The disappearance of the vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone are key indicators of successful polymerization. wiley-vch.de

¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Nucleus Chemical Shift (δ) in ppm Description Reference
¹H NMR 7.28 – 7.19 (m, 2H) Aromatic protons
¹H NMR 6.67 – 6.60 (m, 3H) Aromatic and vinyl protons
¹H NMR 5.56 (d, J = 17.7 Hz, 1H) Vinyl proton (trans)
¹H NMR 5.05 (d, J = 10.9 Hz, 1H) Vinyl proton (cis)
¹H NMR 3.69 (s, 2H) Amine (NH₂) protons
¹³C NMR 146.14 Aromatic carbon (C-NH₂)
¹³C NMR 136.48 Vinyl carbon (-CH=)
¹³C NMR 128.28 Aromatic carbon
¹³C NMR 127.30 Aromatic carbon
¹³C NMR 114.95 Aromatic carbon
¹³C NMR 109.96 Vinyl carbon (=CH₂)

Mass Spectrometry (e.g., GC-MS, MALDI-TOF-MS)

Mass spectrometry is an essential tool for determining the molecular weight and purity of this compound and for characterizing its polymers.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing the volatile monomer. In GC-MS analysis, this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 119, which corresponds to its molecular weight. nih.gov This technique is also used to monitor the purity of the compound and to detect any degradation products, such as oligomers or oxidized amines. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is particularly valuable for the characterization of poly(this compound) and its composites. rsc.org Since MALDI-TOF is a soft ionization technique, it allows for the analysis of large polymer chains without significant fragmentation. sigmaaldrich.com This method provides information on the molecular weight distribution (MWD), polydispersity index (PDI), and the structure of end-groups in the polymer chains. wiley-vch.desigmaaldrich.comwaters.com It has been successfully used to characterize various functionalized polymers derived from this compound precursors. wiley-vch.de

Infrared (IR) Spectroscopy (FTIR, ATR-IR)

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR), is widely used to identify the functional groups present in this compound and its composites. mcmaster.caukm.my

The IR spectrum of the this compound monomer displays characteristic absorption bands. The stretching vibrations of the amine (N-H) group are typically observed around 3400 cm⁻¹. The vinyl group shows characteristic peaks for C=C stretching near 1600 cm⁻¹ and out-of-plane bending vibrations (wags) for the =C-H bonds. ox.ac.uk

In composites, such as poly(this compound) grafted onto other materials, IR spectroscopy confirms the presence of the polymer. For example, in studies of poly(this compound)/polyaniline bilayer-functionalized materials, FTIR analysis confirms the successful grafting and formation of the polymer layers. researchgate.netacs.orgnih.gov ATR-FTIR is particularly useful for analyzing the surface of modified films and resins without extensive sample preparation. researchgate.netmt.combruker.com

Characteristic IR Absorption Bands for this compound and its Polymer

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Reference
~3450 N-H stretching Primary Amine (-NH₂) researchgate.net
1615 N-H deformation Primary Amine (-NH₂) ox.ac.uk
~1600 C=C stretching Aromatic Ring
1500 Aromatic ring stretch para-substituted Aromatic ox.ac.uk
1300 C-N stretch Aromatic Amine ox.ac.uk
990 =C-H wag (trans) Vinyl Group (-CH=CH₂) ox.ac.uk
910 =C-H₂ wag Vinyl Group (-CH=CH₂) ox.ac.uk
850 N-H wag Primary Amine (-NH₂) ox.ac.uk

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions in this compound and its conjugated polymers. The monomer exhibits absorption bands in the UV region due to π-π* transitions within the aromatic ring and the vinyl group. For example, in acetonitrile, absorption maxima (λmax) for a derivative of this compound were observed at 240 nm and 290 nm. ukm.my

For poly(this compound) and its composites with other conductive polymers like polyaniline, UV-Vis spectroscopy is a key tool for characterizing the electronic properties and confirming the desired oxidation state (e.g., the emeraldine (B8112657) form). researchgate.net The technique can also be used to monitor the polymerization process of this compound, as the conjugation and electronic structure change upon formation of the polymer chain. wiley-vch.de In nanocomposites, such as those involving ZnO, UV-Vis spectroscopy can help correlate absorbance with the dispersion of nanoparticles.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy regarding the vibrational modes of this compound and its composites. It is particularly sensitive to the non-polar bonds and symmetric vibrations of the carbon backbone in polymers. In studies of polyaniline, a structurally related polymer, Raman spectroscopy has been instrumental in characterizing the molecular and chemical structure of the polymer layers. researchgate.net The technique can identify the different forms of the polymer (e.g., emeraldine base) and analyze the structure of composites, such as those with carbon nanotubes. researchgate.net Following the polymerization of this compound, the disappearance of vinyl-related Raman shifts and the appearance of bands corresponding to the saturated polymer backbone would be expected. ox.ac.uk

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure of materials. While the this compound monomer is a crystalline solid, XRD is more commonly applied to its polymeric composites to determine their degree of crystallinity. intertek.com

In the context of composites, such as poly(this compound)/polyaniline bilayers grafted onto substrates like bacterial cellulose (B213188) or stainless steel, XRD analysis is used to confirm the structure and morphology. researchgate.netacs.orgnih.gov The diffraction patterns can reveal whether the resulting polymer layer is amorphous or semi-crystalline. For instance, XRD measurements have confirmed the typical diffraction patterns of polyaniline within these composite structures, providing insight into the supramolecular arrangement of the polymer chains. researchgate.netacs.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms on the surface of a material. It is extensively used to characterize thin films and surface modifications involving this compound.

When this compound is grafted onto a substrate, such as poly(tetrafluoroethylene) (PTFE) or silicon, XPS is used to confirm the presence and composition of the grafted layer. acs.orgacs.org The analysis of high-resolution spectra of elements like Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s) provides information about the chemical bonding. For example, XPS can confirm the retention of the amine functionality after plasma deposition of poly(this compound). ox.ac.uk In studies of bilayer coatings on stainless steel, XPS has been used to characterize the composition of the poly(this compound)-polyaniline layers. acs.orgtaylorfrancis.com

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for confirming the successful synthesis and purity of poly(this compound) (PVAn) and its composites. In the context of composites, such as those involving bacterial cellulose (BC) and polyaniline (PANI), CHN analysis verifies the presence and uniform distribution of the nitrogen-containing polymers on the substrate. Current time information in Miami, FL, US.nih.govresearchgate.netresearchgate.netnih.govacs.org

One study employed X-ray Photoelectron Spectroscopy (XPS) to analyze the elemental composition of pulsed plasma deposited poly(this compound) nanolayers. The experimental atomic percentages were found to be in close agreement with the theoretical values derived from the monomer's structure, confirming a high degree of structural retention during the plasma polymerization process. The absence of a silicon signal from the underlying substrate also indicated that the film thickness exceeded the XPS sampling depth. ox.ac.uk

Table 1: Theoretical and Experimental Elemental Composition of Poly(this compound) Nanolayers

Element Theoretical Atomic % Experimental Atomic %
C 88.9 83.0
N 11.1 11.0
O 0.0 6.0

Data sourced from a study on pulsed plasma deposited poly(this compound) nanolayers. ox.ac.uk

Electrochemical Characterization Techniques

Electrochemical techniques are vital for assessing the redox properties, charge transfer kinetics, and ionic conductivity of this compound-based materials, particularly in applications like biosensors and corrosion-resistant coatings.

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the electrochemical behavior of materials. In studies involving poly(this compound)/polyaniline (PVAn/PANI) bilayer composites, CV is employed to characterize their redox activity. For instance, in a BC/PVAN/PANI nanocomposite, cyclic voltammograms demonstrated clear redox peaks, indicating the electrochemical switching behavior of the material. Current time information in Miami, FL, US.nih.govresearchgate.netresearchgate.netnih.govacs.orgcolab.ws

The voltammograms of these composites, recorded at a scan rate of 100 mV·s⁻¹, have shown redox peaks at approximately 0.74 V in the positive (anodic) scan and -0.70 V in the reverse (cathodic) scan. Current time information in Miami, FL, US.nih.govresearchgate.netresearchgate.netnih.govacs.org These peaks are characteristic of the emeraldine form of PANI, which is known for its high electrical performance. Current time information in Miami, FL, US.researchgate.netresearchgate.netnih.govacs.org The peak current in cyclic voltammetry is described by the Randles-Sevcik equation, which relates the peak current to the concentration of the electroactive species, the diffusion coefficient, and the scan rate.

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique that probes the frequency-dependent impedance of an electrochemical system. It is widely used to study the charge transfer resistance, double-layer capacitance, and diffusion processes occurring at the electrode-electrolyte interface of this compound-based coatings and films. colab.wssci-hub.semdpi.comnanoscience.comgamry.comunits.itresearchgate.net

For PVAn-PANI bilayer composites, EIS has been instrumental in quantifying their electrical performance. Studies have reported that these composites can exhibit a low charge-transfer resistance, with values as low as 21 Ω. Current time information in Miami, FL, US.researchgate.netresearchgate.netnih.govacs.org This low resistance facilitates efficient ion diffusion and charge transfer. researchgate.netcolab.ws The impedance data from these systems are often analyzed by fitting to an equivalent electrical circuit, such as a modified Randles circuit. mdpi.comresearchgate.netnih.govresearchgate.net This model helps to deconstruct the complex impedance into contributions from the solution resistance, charge transfer resistance, and capacitance of the film. mdpi.comresearchgate.netnih.govresearchgate.net Nyquist plots, which represent the imaginary part of impedance against the real part, are a common way to visualize EIS data and are characteristic of the processes occurring at the electrode. gamry.comunits.itresearchgate.net

Chronoamperometry is an electrochemical technique in which the potential of the working electrode is stepped, and the resulting current is monitored as a function of time. This method is particularly useful for studying the mechanisms of electropolymerization, including the nucleation and growth of polymer films.

In the context of aniline and its derivatives, chronoamperometry has been used to investigate the electrodeposition of polyaniline films. chemspider.com The shape of the current-time transients can reveal whether the nucleation process is instantaneous or progressive, providing insights into the initial stages of film formation. nih.gov For instance, the electropolymerization of aniline on an inert electrode often follows a complex mechanism that includes the formation of radical cations and their subsequent coupling. While specific chronoamperometric studies on this compound are less common, the principles derived from polyaniline studies are highly relevant for understanding the electropolymerization of this compound and its composites.

Electrochemical Impedance Spectroscopy (EIS)

Microscopy and Imaging Techniques

Microscopy techniques provide direct visualization of the surface topography and morphology of this compound-based films and composites at the micro- and nanoscale.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information about a sample's surface. oxinst.comspectraresearch.com It is an invaluable tool for characterizing the thickness, roughness, and uniformity of thin films and coatings. oxinst.comspectraresearch.com

In the context of this compound, AFM has been used to assess the thickness of polymer films. For example, one study reported the use of AFM to measure the thickness of a 300 nm poly(this compound) nanolayer deposited via pulsed plasma. ox.ac.uk Another methodological recommendation for creating poly(this compound)-polyaniline (PVAn-PANI) bilayer coatings for anti-corrosion applications suggests using AFM to ensure the film thickness is within a target range of 50–200 nm for optimal performance. The ability to accurately measure film thickness at the nanoscale is critical for controlling the properties and performance of the final device or coating. researchgate.net

Environmental and Other Emerging Research Avenues

Selective Adsorption of Pyridine (B92270) in Fuel using Imprinted Polymers

The combustion of fuels containing nitrogen compounds poses a significant environmental and health challenge due to the formation of nitrogen oxides (NOx). figshare.comtandfonline.com Pyridine and its derivatives are common basic nitrogen compounds found in fuel oils that can also poison and deactivate refining acid catalysts. tandfonline.com To address this, researchers have explored the use of molecularly imprinted polymers (MIPs) for the selective removal of these harmful compounds. tandfonline.comresearchgate.net

A notable study developed an effective pyridine-imprinted polymer, poly(4-vinylaniline-co-DVB), for the selective adsorption of pyridine from fuel. figshare.comtandfonline.comlvb.lt This polymer was synthesized using this compound as the functional monomer, divinylbenzene (B73037) (DVB) as the cross-linker, and pyridine as the template molecule. tandfonline.com The resulting imprinted polymer exhibited a significant adsorption capacity of 30.2 mg/g for pyridine in a model fuel, achieving this within 60 minutes. figshare.comtandfonline.comlvb.lt This performance was superior to previously reported sorbents. tandfonline.com

The selectivity of the imprinted polymer for pyridine over other non-basic nitrogen compounds like carbazole (B46965) and pyrrole (B145914) was high. tandfonline.com Adsorption studies indicated that the process followed a pseudo-second-order kinetics and the Freundlich isotherm model, suggesting a chemical and multilayer adsorption process. tandfonline.com The effectiveness of the polymer is attributed to the specific cavities created by the template molecule and the hydrogen bonding and electron transfer between the polymer and pyridine. tandfonline.com

Table 1: Adsorption Performance of Pyridine Imprinted Polymer

Property Value
Adsorbent Imprinted poly(4-vinyl aniline-co-DVB)
Target Compound Pyridine
Adsorption Capacity 30.2 mg/g
Time to Equilibrium 60 minutes

This research demonstrates the practical potential of using this compound-based imprinted polymers for the efficient and selective denitrogenation of fuel oils. figshare.comtandfonline.comlvb.lt

Application in Flexible Electronics

This compound is a key monomer in the development of conductive polymers for flexible electronics. Its polymer, poly(this compound) (PVAN), and its composites with other polymers like polyaniline (PANI), are being explored for creating flexible and biocompatible electronic devices. hs-kl.deorcid.org These materials are particularly promising for applications such as wearable technology and electrochemical biosensors. rsc.org

One area of research involves the use of bacterial cellulose (B213188) (BC) as a flexible substrate. hs-kl.deresearchgate.net BC is a renewable and biodegradable material with good mechanical properties. rsc.org By functionalizing BC with a bilayer of PVAN and PANI, researchers have created electrically conductive and flexible nanocomposites. hs-kl.deorcid.org The PVAN layer helps in the uniform formation of the PANI layer, leading to enhanced electrical conductivity. lboro.ac.uk The solid-state electrical conductivity of these nanocomposites can reach as high as (4.5 ± 1.7) × 10−2 S cm−1. lboro.ac.uk

Furthermore, the incorporation of carbon nanotubes (CNTs) into the PANI layer of a BC/PVAN nanocomposite has been shown to significantly increase the electrical conductivity by an order of magnitude, up to (1.0 ± 0.3) x 10⁻¹ S.cm⁻¹. researchgate.netacs.org This enhancement is due to the synergistic interactions between PANI and CNTs, which facilitate efficient ion diffusion and charge transfer. researchgate.netacs.org

These flexible conductive materials have shown promise in biomedical applications. For instance, BC/PVAN/PANI nanocomposites have been found to be cytocompatible with neural stem cells, suggesting their potential use in bioelectronic devices for nerve regeneration. researchgate.netacs.orgacs.org The material provides a friendly environment for cells while maintaining the necessary electronic performance for interfacing with biological systems. researchgate.netacs.org

Integration in Smart Technologies

The unique properties of this compound and its polymers make them suitable for integration into various smart technologies, particularly in the realm of sensors. sigmaaldrich.comsigmaaldrich.com Smart sensors are devices that can not only detect physical or chemical stimuli but also process and communicate that information, often featuring capabilities like self-diagnosis and calibration. metrology.news

Polymers derived from this compound can be chemically modified to respond to specific analytes, making them ideal for use in biosensors. sigmaaldrich.comsigmaaldrich.com For example, poly(this compound) can be used to functionalize carbon nanodots to create fluorometric biosensors for the detection of mercury and cysteine in vivo. sigmaaldrich.comsigmaaldrich.com

In another application, poly(this compound)/polyaniline bilayer-functionalized bacterial cellulose has been developed for use as a flexible electrochemical biosensor. hs-kl.deorcid.org These biosensors can be used for applications in regenerative medicine, where both electroactivity and biocompatibility are crucial. acs.orgresearchgate.net The ability to create flexible and conductive materials that can interface with biological systems opens up possibilities for advanced healthcare technologies, such as wearable health monitors and implantable diagnostic devices. rsc.orgresearchgate.net The development of these smart materials based on this compound is a step towards creating more integrated and intelligent systems for a variety of applications.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 4-vinylaniline to ensure high yield and reproducibility?

  • Methodological Answer : Synthesis of this compound typically involves catalytic cross-coupling reactions or controlled reduction of nitro precursors. For reproducibility, document reaction conditions (e.g., solvent, temperature, catalyst loading) and purification steps (e.g., column chromatography with silica gel, recrystallization using ethanol/water mixtures). Purity verification via HPLC (≥95%) and characterization by 1^1H/13^13C NMR (e.g., aromatic proton signals at δ 6.5–7.2 ppm) are critical . Storage at 2–8°C under inert gas prevents polymerization and degradation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Use 1^1H NMR to confirm the vinyl group (δ 5.1–5.3 ppm for CH2_2=CH–) and aromatic protons. FT-IR can identify NH2_2 stretching (~3400 cm1^{-1}) and C=C bonds (~1600 cm1^{-1}). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 119.2. Purity analysis via HPLC with a C18 column (acetonitrile/water mobile phase) ensures batch consistency .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary?

  • Methodological Answer : this compound polymerizes readily upon exposure to light, oxygen, or elevated temperatures. Stabilize with 0.1% tert-butylcatechol (TBC) and store in amber vials under argon. Monitor degradation via periodic GC-MS analysis; degradation products include oligomers and oxidized amines .

Advanced Research Questions

Q. What experimental design considerations are critical when incorporating this compound into anti-corrosive bilayer coatings?

  • Methodological Answer : For bilayer coatings (e.g., PVAn–PANI on stainless steel), optimize in situ oxidative polymerization parameters: monomer concentration (0.1–0.5 M), initiator (e.g., ammonium persulfate), and pH (1–3). Use AFM to assess film thickness (target: 50–200 nm) and electrochemical impedance spectroscopy (EIS) to measure corrosion resistance (>106^6 Ω·cm2^2 in saline environments) . Control variables include substrate pretreatment and polymerization time .

Q. How can researchers resolve contradictions in reported material properties of this compound-based hydrogels?

  • Methodological Answer : Discrepancies in water content (e.g., 20–40% variation) may arise from differing ZnO nanoparticle ratios or crosslinking densities. Replicate studies using identical monomer/ZnO ratios (e.g., 1:1 to 1:5 w/w) and characterize via swelling tests. Apply ANOVA to determine statistical significance (p < 0.05) and report confidence intervals for transparency .

Q. What challenges arise in controlling molecular weight during this compound polymerization, and how can they be mitigated?

  • Methodological Answer : Uncontrolled chain propagation leads to polydispersity (PDI > 1.5). Use controlled radical polymerization (ATRP or RAFT) with Cu(I)/ligand systems to achieve PDIs < 1.2. Monitor via GPC calibrated with polystyrene standards. Adjust initiator concentration (0.1–1 mol%) and reaction time (2–24 hrs) to target Mn = 5,000–50,000 g/mol .

Q. How should researchers analyze the trade-off between this compound concentration and optical properties in nanocomposite materials?

  • Methodological Answer : In ZnO-4-vinylaniline composites, higher monomer concentrations (e.g., 10–30 wt%) reduce water content (from 60% to 30%) but increase refractive index (1.45 to 1.55). Use UV-Vis spectroscopy to correlate absorbance at 300–400 nm with ZnO dispersion. Apply linear regression to model property-concentration relationships and validate with triplicate experiments .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., reaction yields, spectroscopic peaks) in appendices. Processed data (e.g., EIS Nyquist plots, ANOVA results) should be in the main text.
  • Figures : Use SEM/TEM images to show composite morphology and XRD for crystallinity analysis. Label axes with units and error bars (standard deviation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.